molecular formula C15H25Cl2N3O2 B573320 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride CAS No. 193902-64-6

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Cat. No.: B573320
CAS No.: 193902-64-6
M. Wt: 350.284
InChI Key: RXLNINVLZWODOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O2 and its molecular weight is 350.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLNINVLZWODOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671948
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-64-6
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-4-(4-aminophenyl)piperazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Chemical Search

I'm starting with a comprehensive Google search to pinpoint the CAS number for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. Following that, I'll move on to gathering technical data from established chemical supplier databases and scientific literature. The goal is to build a solid foundation of information.

Analyzing Search Results

I've moved on to scrutinizing the initial search hits. I'm focusing on properties, synthesis routes, and quality control. I'm also actively looking for established protocols and mechanistic details from reliable sources to bolster the technical guide I'm developing. I'm aiming to create a robust and well-cited foundation.

Crafting the Structure

Now I'm diving into the organizational phase. I'm structuring the technical guide to provide a logical flow: introducing the compound, then detailing its properties, synthesis, characterization, and safe handling. I'm focusing on creating tables for quick data access and writing detailed protocols for clarity. Diagrams are also in progress!

1-Boc-4-(4-aminophenyl)piperazine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I've initiated a series of Google searches to collect data on 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. Right now, I am specifically searching to ascertain molecular weight and other key chemical properties. My research strategy is now set to expand in order to comprehensively characterize this compound.

Expanding Data Collection

I'm now expanding my data collection. I'm focusing my Google searches on chemical properties, synthesis methods, and applications of the compound. I'll determine the molecular weight and then investigate analytical techniques for characterization, like NMR and mass spectrometry, plus established synthesis and purification protocols. I aim to uncover the key applications in research and development.

Refining Research Approach

I'm now starting a more targeted search. I'll focus on molecular weight, properties, synthesis, and applications of the compound. My next step will be to calculate its precise molecular weight from its chemical formula. Following this, I'll research common analytical techniques for characterization, like NMR and HPLC. I'll also investigate established synthesis and purification methods, alongside key applications in research and drug development. I will integrate the relevant details into a detailed technical guide.

properties of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with Google searches to build a solid data foundation on 1-B oc-4-(4-aminophenyl)piperazine dihydrochloride. Right now, I'm prioritizing its chemical and physical properties, spectral data, and crucially, safety information. The goal is a comprehensive data set to inform further analysis.

Defining Data Requirements

I'm now zeroing in on defining precise data needs. Google searches are underway, targeting physicochemical properties, spectral data (NMR, IR, MS), and crucial safety information. I'm aiming for a comprehensive data set that can inform the technical guide I will write.

Outlining Guide Structure

I'm now outlining the technical guide's structure. I'll introduce the compound, then dedicate sections to its properties, spectral analysis, and safety. There will be a section on applications in drug discovery and organic synthesis. I will then integrate this into a narrative, explaining the 'why' behind the data. I'm aiming for logical flow and clarity.

A Technical Guide to the Solubility Profile of 1-Boc-4-(4-aminophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a foundational understanding of the physicochemical principles governing the solubility of this compound, offering both theoretical insights and actionable experimental protocols. While specific, publicly available quantitative solubility data for this compound is limited, this guide equips the user with the necessary framework to determine, interpret, and manipulate its solubility for research and development applications.

Executive Summary: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption and, consequently, its therapeutic efficacy. For a molecule like this compound, which serves as a versatile building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is not merely academic—it is a prerequisite for efficient process development, formulation design, and successful preclinical evaluation. This guide provides the theoretical and practical tools necessary to characterize and overcome solubility challenges associated with this important synthetic intermediate.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

Molecular Formula: C₁₅H₂₃N₃O₂·2HCl Molecular Weight: 350.29 g/mol Appearance: Off-white solid

The molecule's structure can be deconstructed into several key functional regions, each contributing to its overall solubility profile:

  • Piperazine Ring: A basic heterocyclic moiety that can be protonated. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are expected to be protonated, significantly enhancing aqueous solubility compared to the free base.

  • Boc Protecting Group (tert-butyloxycarbonyl): A bulky, lipophilic group that masks one of the piperazine nitrogens. This group increases the molecule's nonpolar surface area, which tends to decrease aqueous solubility.

  • Aminophenyl Group: An aromatic ring substituted with an amino group. The aromatic ring is hydrophobic, while the amino group is polar and can participate in hydrogen bonding.

  • Dihydrochloride Salt Form: The presence of two hydrochloride counter-ions indicates that the molecule is in a salt form, which is a common strategy to improve the solubility and dissolution rate of poorly soluble basic compounds.

Predicted Physicochemical Parameters

In the absence of comprehensive experimental data, computational prediction tools provide valuable initial estimates for key solubility-determining parameters.

ParameterPredicted ValueSignificance
pKa pKa₁: ~7.5 (Piperazine N), pKa₂: ~4.2 (Aniline N)Governs the extent of ionization at different pH values, directly impacting solubility. The piperazine nitrogen is significantly more basic than the anilinic nitrogen.
logP ~2.9 (for the free base)Indicates the lipophilicity of the neutral molecule. A positive value suggests a preference for lipid environments over aqueous ones, implying low intrinsic solubility of the free base.

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Theoretical Framework for Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that depends on the properties of the solvent system, most notably pH and temperature.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a basic compound like this, the solubility increases dramatically as the pH of the solution drops below its pKa values, due to the formation of the more soluble protonated (ionic) species. Given that this compound is supplied as a dihydrochloride salt, it is expected to be freely soluble in acidic aqueous solutions. However, as the pH increases towards and above the pKa of the piperazine and aniline nitrogens, the compound will deprotonate to the less soluble free base, potentially leading to precipitation.

The following diagram illustrates the relationship between pH and the ionization state of the molecule, which in turn governs its solubility.

G cluster_0 Low pH (Acidic) cluster_1 pH ≈ pKa1 cluster_2 High pH (Basic) low_ph Fully Protonated (Salt Form) High Solubility pka1 Mixture of Protonated and Partially Protonated Species low_ph->pka1 Increase pH high_ph Neutral Free Base Low Intrinsic Solubility pka1->high_ph Increase pH

Caption: pH-dependent ionization and solubility relationship.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with temperature. This relationship should be experimentally determined for this compound to identify optimal conditions for its use in reactions or formulation processes and to avoid precipitation upon cooling.

Experimental Determination of Solubility

A precise and reproducible determination of solubility is crucial for any compound intended for pharmaceutical use. Both thermodynamic and kinetic solubility assessments provide valuable, albeit different, insights.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and in a specific solvent. The shake-flask method, though time-consuming, remains the gold standard for its determination.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. This is particularly relevant for early-stage drug discovery screening.

Protocol: Nephelometry-Based Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a new microplate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Precipitation Measurement: Immediately place the aqueous plate into a nephelometer, which measures light scattering caused by the formation of precipitate. Monitor the light scattering over a set period (e.g., 1-2 hours).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

The following diagram illustrates the workflow for determining kinetic solubility.

G A 1. Prepare High Conc. Stock in DMSO B 2. Serial Dilution in DMSO Plate A->B C 3. Transfer to Aqueous Buffer Plate B->C D 4. Measure Light Scattering (Nephelometry) C->D E 5. Determine Precipitation Concentration D->E

The Strategic Intermediate: A Technical Guide to 1-Boc-4-(4-aminophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride, a key building block in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's structural and physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its strategic application in the development of therapeutic agents. The methodologies and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Compound Overview: Structure and Significance

This compound (IUPAC Name: tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride) is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure is characterized by a central piperazine ring, a common scaffold in many biologically active compounds known to enhance solubility and bioavailability. One nitrogen of the piperazine core is protected by a tert-butyloxycarbonyl (Boc) group, a robust and easily removable protecting group that allows for selective reaction at the other nitrogen. The second nitrogen is attached to a p-aminophenyl (aniline) moiety, providing a reactive primary amine for further chemical elaboration.

The dihydrochloride salt form enhances the compound's stability and handling characteristics, rendering it as an off-white solid that is convenient for storage and use in various synthetic applications. The strategic placement of the Boc protecting group and the reactive aniline functionality makes this compound a versatile intermediate for constructing complex molecules, particularly in the synthesis of drugs targeting the central nervous system (CNS), such as antidepressants and antipsychotics.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the compound is provided in the table below. These properties are essential for designing reaction conditions, purification strategies, and for understanding the compound's behavior in analytical methods.

PropertyValueSource
CAS Number 193902-64-6
Molecular Formula C₁₅H₂₃N₃O₂ · 2HCl
Molecular Weight 350.29 g/mol
Appearance Off-white solid
Purity ≥95%
Storage Conditions 0-8 °C, under inert atmosphere
IUPAC Name tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl

Synthesis and Mechanism

The most common and industrially scalable synthesis of 1-Boc-4-(4-aminophenyl)piperazine involves the reduction of its nitro-aromatic precursor, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The Boc-protection of the piperazine is typically performed prior to the introduction of the aryl group or the reduction of the nitro group to prevent side reactions.

The key transformation is the catalytic hydrogenation of the nitro group to a primary amine. This reaction is highly efficient and selective, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The dihydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid.

Synthesis_Workflow Start tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate Step1 Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Step1 Intermediate tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (Free Base) Step1->Intermediate Step2 Acidification (HCl in organic solvent) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Catalytic Hydrogenation of the Nitro Precursor

  • Reactor Setup: To a hydrogenation vessel, add tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq).

  • Solvent Addition: Add methanol as the solvent (approx. 10-15 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% w/w). The catalyst is often added as a wet paste to mitigate fire risk.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate as the free base, which can be used in the next step without further purification.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude free base from Step 1 in a suitable organic solvent, such as ethyl acetate or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (2.0-2.2 eq) in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl).

  • Precipitation: Stir the mixture at a low temperature. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dry under vacuum to obtain this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are routinely employed.

Analytical_Workflow Sample Synthesized Product NMR ¹H and ¹³C NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR FTIR Spectroscopy (Functional Groups) Sample->IR Purity HPLC/LC-MS (Purity Assessment) Sample->Purity Confirmation Confirmed Structure & Purity NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation Application_Pathway Start 1-Boc-4-(4-aminophenyl) piperazine dihydrochloride Step1 Reaction at Aniline Nitrogen (e.g., Alkylation) Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA, HCl) Intermediate->Step2 Deprotected Piperazine Intermediate Step2->Deprotected Step3 Further Functionalization Deprotected->Step3 Drug Active Pharmaceutical Ingredient (API) (e.g., Cariprazine) Step3->Drug

Caption: Role as an intermediate in a multi-step drug synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Hazards: The compound may cause skin, eye, and respiratory irritation. While specific toxicity data for this compound is limited, piperazine derivatives can be hazardous.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a well-designed and highly strategic intermediate for pharmaceutical research and development. Its structure, featuring a selectively protected piperazine ring and a reactive aniline group, provides a reliable and versatile platform for the synthesis of complex drug molecules. The protocols and data presented in this guide offer a comprehensive technical foundation for scientists working with this important chemical entity, enabling its effective and safe application in the pursuit of novel therapeutics.

References

  • Google Patents. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • PubChem. tert-Butyl 4-(4-aminophenyl)
  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
  • Thermo Scientific Alfa Aesar. 1-Boc-4-(4-aminophenyl)piperazine, 97% 1 g. [Link]
  • PubChem. 1-(4-Aminophenyl)piperazine. [Link]
  • ResearchGate. Piperazine: Its role in the discovery of pesticides | Request PDF. [Link]
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

1-Boc-4-(4-aminophenyl)piperazine dihydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Safety Data

I'm now deep-diving into Google, pulling up MSDS documents and safety data for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. My focus is on understanding the critical safety and handling precautions required. I'm prioritizing reliable sources to ensure accuracy.

Compiling Detailed Safety Plan

I'm now expanding my search to include regulatory guidelines from OSHA and ECHA. I'm also looking for physicochemical properties like stability and reactivity. My goal is to find standard lab protocols and SOPs for similar compounds, informing best practices. Simultaneously, I am gathering info on PPE, emergency procedures, and disposal methods, with an eye toward synthesizing a comprehensive safety guide.

Expanding Safety Knowledge

I'm now expanding my data gathering with broader Google searches. I'm focusing on stability, reactivity, and decomposition products for this compound. My search also includes established lab protocols for similar compounds to inform best practices. Concurrently, I'm finding information on PPE, emergency procedures, and disposal methods, looking for details that will improve my safety guide.

applications of 1-Boc-4-(4-aminophenyl)piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Applications

I've initiated comprehensive Google searches, focusing on the medicinal chemistry applications of 1-Boc-4-(4-aminophenyl)piperazine, specifically its role as a synthetic building block. I'm prioritizing authoritative sources to build a robust understanding of its potential. This initial phase aims to establish a strong foundation of knowledge.

Exploring Potential Use Cases

I'm now diving deeper into the search results, aiming to identify key themes and successful applications of this compound. I'm focusing on its use in drug scaffolds and specific therapeutic applications. Simultaneously, I'm seeking detailed experimental protocols and quantitative data that can be summarized for inclusion in the whitepaper, and creating diagrams and illustrations to visualize signaling pathways and workflows. I plan to use these to draft the paper.

Initiating Search and Analysis

I've broadened my search parameters and am now focusing specifically on the drug scaffolds and therapeutic applications of 1-Boc-4-(4-aminophenyl)piperazine. I'm actively analyzing search results to identify successful case studies and key themes, which I will then integrate into the guide's structure. I'm also prioritizing the acquisition of detailed experimental protocols and quantitative data that I can summarize for inclusion in the whitepaper, as well as looking for applicable signaling pathways and workflows to visualize.

A Senior Application Scientist's Guide to the Role of the Boc Protecting Group in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" in a multitude of FDA-approved drugs due to its unique physicochemical properties and ability to interact with diverse biological targets.[1][2] However, the symmetrical nature of its two secondary amine groups presents a formidable challenge for selective functionalization. Direct N-alkylation or N-acylation of piperazine often leads to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[3] This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, the synthetic chemist's workhorse for overcoming this challenge. We will dissect the causality behind its widespread adoption, detail validated protocols for its application and removal, and contextualize its role within broader synthetic strategies, including orthogonal protection and advanced C-H functionalization techniques.

The Piperazine Conundrum: Why Protection is Essential

Piperazine's value lies in its two nitrogen atoms, which can be tailored to modulate properties like solubility, basicity, and receptor binding.[1] The core synthetic problem is achieving selective mono-functionalization. Without a protecting group, any electrophilic reagent introduced will react at both nitrogen atoms, leading to a statistical mixture of products that is difficult and costly to separate.

The solution is to temporarily "mask" one nitrogen, rendering it unreactive. This allows for the selective modification of the other, free nitrogen. Afterward, the mask is removed, revealing the initial amine for further transformation if needed. The tert-butyloxycarbonyl (Boc) group is the most common and often most effective tool for this purpose.

The Boc Group: The Workhorse for Piperazine Control

The Boc group is an amine protecting group that forms a tert-butyl carbamate. Its popularity stems from a combination of factors:

  • Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available reagent.[4]

  • Robust Stability: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This allows for a broad scope of chemical transformations to be performed on the unprotected nitrogen without disturbing the Boc group.[4]

  • Clean Cleavage: It is reliably removed under specific acidic conditions, a mechanism orthogonal to many other protecting groups.[1]

Mechanism and Protocol for Mono-Boc Protection of Piperazine

The most common method for synthesizing N-Boc-piperazine involves the direct reaction of piperazine with (Boc)₂O. The nucleophilic nitrogen of piperazine attacks one of the electrophilic carbonyl carbons of the anhydride.

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperazine Piperazine (HN(CH₂CH₂)₂NH) Intermediate [Intermediate] Piperazine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocPip N-Boc-Piperazine Intermediate->BocPip Collapse & Leaving Group Departure LeavingGroup tBuOH + CO₂ Intermediate->LeavingGroup

Boc Protection Mechanism Overview

A significant challenge with this direct approach is the potential for di-protection, where both nitrogens react with (Boc)₂O. While using a large excess of piperazine can favor the mono-substituted product, more refined methods have been developed to enhance selectivity. One effective strategy involves the in-situ formation of a piperazine salt, which deactivates one nitrogen, promoting mono-protection.[5]

Experimental Protocol: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

This protocol is adapted from established industrial and academic procedures.[5][6][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0-5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash with water to remove the excess piperazine and any piperazine salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel. The expected yield is typically high (>90%).

Causality Behind Choices:

  • Excess Piperazine: Using an excess of the diamine statistically favors the formation of the mono-protected product over the di-protected byproduct.

  • 0 °C Addition: The reaction is exothermic. Slow, cooled addition of (Boc)₂O helps control the reaction rate and minimize side reactions.

  • Aqueous Workup: This step is crucial for removing the unreacted, water-soluble piperazine starting material, simplifying the purification process.

The Art of Deprotection: Liberating the Second Amine

The removal of the Boc group is its defining feature. It is stable to most conditions except for strong acid. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the resulting unstable carbamic acid to yield the free amine, carbon dioxide, and isobutylene.

Boc Deprotection Mechanism BocAmine N-Boc-Piperazine Derivative Protonated Protonated Carbamate BocAmine->Protonated Acid H⁺ (e.g., TFA, HCl) Acid->Protonated Protonation CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-butyl cation FreeAmine Free Piperazine Derivative CarbamicAcid->FreeAmine Decarboxylation Products CO₂ + Isobutylene CarbamicAcid->Products

Acid-Catalyzed Boc Deprotection Mechanism

The choice of acid is critical and depends on the sensitivity of other functional groups in the molecule.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, RT, 1-2hVolatile, easy to removeHarsh, can cleave other acid-labile groups (e.g., trityl, t-butyl ethers)
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane, RT, 1-4hNon-volatile salt product is easy to isolateDioxane is a peroxide-former and has health concerns
Anhydrous HF HF/Anisole, 0 °CVery strong, used in peptide synthesisExtremely toxic and corrosive, requires special equipment[8]
TFMSA TFMSA/TFA/DCMAlternative to HF for certain resinsStrong, non-volatile acid, difficult to remove[8]

Experimental Protocol: Boc Deprotection using TFA

This protocol describes a standard method for removing the Boc group.[9][10]

  • Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at room temperature. Caution: Gas evolution (CO₂) will occur.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Note: TFA is corrosive.

  • Isolation: The product is now the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic.

  • Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative.

Orthogonal Strategies: The Broader Context

While Boc is dominant, it is not always the best choice, especially in complex multi-step syntheses where multiple protecting groups are required. An effective synthetic strategy relies on orthogonality , the ability to remove one protecting group without affecting others.[1]

Orthogonal_Protection_Workflow cluster_synthesis Multi-Step Synthesis Start Molecule with Boc, Fmoc, Cbz groups Step1 Treat with Acid (TFA) -> Boc group removed Start->Step1 Selective Deprotection 1 Step2 Treat with Base (Piperidine) -> Fmoc group removed Step1->Step2 Selective Deprotection 2 Step3 Treat with H₂/Pd-C -> Cbz group removed Step2->Step3 Selective Deprotection 3

Orthogonal Deprotection Strategy

Comparison of Common Amine Protecting Groups for Piperazine

Protecting GroupStructureCleavage ConditionOrthogonal ToKey Advantage
Boc (CH₃)₃COCO-Strong Acid (TFA, HCl)Cbz, Fmoc, BenzylStandard, robust, well-understood
Cbz (Carboxybenzyl)C₆H₅CH₂OCO-Catalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, TritylVery mild, neutral deprotection conditions[1]
Fmoc (Fluorenyl)C₁₅H₁₁O₂-Mild Base (e.g., 20% Piperidine in DMF)Boc, Cbz, TritylIdeal for solid-phase synthesis; very base-labile[1]
Trt (Trityl)(C₆H₅)₃C-Very Mild Acid (e.g., 1% TFA)Cbz, FmocExtremely acid-labile, allows for fine-tuning deprotection[1]

Expert Insight: The choice of protecting group is a strategic decision made at the beginning of a synthetic campaign. If a planned intermediate or the final molecule contains acid-sensitive functional groups (e.g., tert-butyl esters, silyl ethers), using Boc is risky. In such cases, the Cbz group is an excellent alternative, as its removal via hydrogenolysis is highly specific and neutral.[1][3]

Applications in Drug Discovery & Advanced Synthesis

The use of N-Boc-piperazine as a key intermediate is widespread in drug development. It is a foundational building block for compounds targeting a vast range of diseases.

  • CNS Disorders: Arylpiperazines, often synthesized from N-Boc-piperazine, are crucial pharmacophores for drugs targeting dopamine (D2) and serotonin (5-HT1A) receptors, relevant for treating psychiatric disorders.[5]

  • Anticonvulsants: N-Boc-piperazine is used to create derivatives that have shown significant anticonvulsant activity in preclinical models.[9]

  • Oncology: The piperazine moiety is a key component of numerous blockbuster kinase inhibitors, such as Imatinib.[2][11]

Beyond simple N-functionalization, the Boc group plays a critical role in modern, advanced synthetic methods. The electron-withdrawing nature of the Boc group acidifies the adjacent C-H bonds on the piperazine ring. This allows for direct α-lithiation using strong bases like sec-butyllithium (s-BuLi), followed by quenching with an electrophile. This powerful technique enables the synthesis of C-substituted piperazines, a class of compounds that are difficult to access via traditional methods and are of high interest in medicinal chemistry.[11][12][13]

Conclusion

The Boc protecting group is far more than a simple molecular mask; it is a strategic tool that enables the selective and controlled synthesis of complex piperazine-containing molecules. Its robust nature, combined with reliable methods for its introduction and removal, has cemented its status as the preeminent choice for piperazine functionalization. A deep understanding of its mechanism, its place within orthogonal protection schemes, and its role in advanced synthetic methodologies is essential for any researcher, scientist, or drug development professional working with this privileged scaffold. By mastering the use of the Boc group, chemists can unlock the full potential of the piperazine core to build the next generation of therapeutic agents.

References

  • Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link: Available through academic search engines, original URL not directly provided in search results.]
  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine.
  • Pro-synthesis. (2024).
  • O'Brien, P. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Kavková, P. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
  • Menta, C. et al. (2021).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • MDPI. (2021).
  • The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
  • White Rose Research Online. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
  • Google Patents. (2018). A kind of synthetic method of N-Boc piperazines. CN108033931A.

Sources

synthesis of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-aminophenyl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthesis of this compound, a crucial building block in contemporary medicinal chemistry. As a key intermediate, its versatile structure is leveraged by researchers in the design and development of novel therapeutics, particularly those targeting neurological disorders.[1][2][3] The piperazine core is known to enhance solubility and bioavailability, while the protected aniline moiety allows for diverse downstream chemical modifications.[1][2]

This guide is structured to provide not just a procedural outline, but a deep-seated rationale for the methodological choices, reflecting field-proven insights and ensuring a robust, reproducible synthesis.

Strategic Overview: A Tale of Two Pathways

The synthesis of the target compound is predominantly achieved via a reliable, three-step linear sequence. This pathway is favored for its scalability and use of readily available starting materials. An alternative, more modern approach utilizes a palladium-catalyzed cross-coupling reaction, offering a more convergent route.

  • The Linear Pathway (Nucleophilic Aromatic Substitution & Reduction): This is the most common and industrially relevant route.

    • Step 1: N-Arylation via SNAr. 1-Boc-piperazine is coupled with an electron-deficient aryl halide, typically 1-fluoro-4-nitrobenzene, through a nucleophilic aromatic substitution (SNAr) to form tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate.

    • Step 2: Nitro Group Reduction. The nitro-intermediate is then reduced to the corresponding primary amine, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, most commonly via catalytic hydrogenation.[4]

    • Step 3: Dihydrochloride Salt Formation. The final free base is converted to its more stable and crystalline dihydrochloride salt by treatment with hydrochloric acid.

  • The Convergent Pathway (Buchwald-Hartwig Amination): This method employs a palladium catalyst to directly form the aryl C-N bond between 1-Boc-piperazine and a suitable 4-haloaniline derivative.[5][6][7] While powerful, this method requires careful selection of the palladium catalyst, ligand, and base to achieve high efficiency.[5][8]

This guide will focus on the detailed experimental protocol for the more established linear pathway due to its widespread application and robustness.

Visualizing the Primary Synthetic Workflow

The following diagram illustrates the logical flow of the preferred linear synthesis route, from starting materials to the final dihydrochloride salt.

G cluster_0 Step 1: N-Arylation (SNAr) cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 1-Boc-Piperazine C 1-Boc-4-(4-nitrophenyl)piperazine A->C Base (e.g., DIPEA) Solvent (e.g., NMP) Heat (120-125°C) B 1-Fluoro-4-nitrobenzene B->C Base (e.g., DIPEA) Solvent (e.g., NMP) Heat (120-125°C) D 1-Boc-4-(4-aminophenyl)piperazine C->D Catalyst (e.g., 5% Pd/C) H₂ Source (e.g., NaH₂PO₂) Solvent (e.g., Methoxyethanol) E 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride D->E HCl Solvent (e.g., Methanol/Water)

Caption: Linear synthesis of the target compound via SNAr and reduction.

Part 1: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate

This initial step involves the formation of a C-N bond via nucleophilic aromatic substitution. The electron-withdrawing nitro group on the aromatic ring is critical as it activates the ring towards nucleophilic attack, making the fluoride a good leaving group.[9]

Causality Behind Experimental Choices:
  • Aryl Halide: 1-Fluoro-4-nitrobenzene is often preferred over 1-chloro-4-nitrobenzene. Fluorine's high electronegativity makes the ipso-carbon more electrophilic, and fluoride is an excellent leaving group in SNAr reactions, often leading to faster reaction rates.[9]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base), is employed to scavenge the HF produced during the reaction without competing with the piperazine nucleophile.[4]

  • Solvent: A polar aprotic solvent like N-Methylpyrrolidone (NMP) is ideal. It effectively solvates the charged intermediates of the Meisenheimer complex and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[4]

Experimental Protocol:
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
1-Boc-piperazine186.251.01.0186.25 g
1-Fluoro-4-nitrobenzene141.101.11.1155.21 g
N,N-Diisopropylethylamine129.241.51.5193.86 g (261 mL)
N-Methylpyrrolidone (NMP)99.13--500 mL
Isopropanol60.10--~2.5 L

Procedure:

  • To a clean, dry reaction vessel equipped with a mechanical stirrer and nitrogen inlet, add 1-Boc-piperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and N,N-Diisopropylethylamine (1.5 eq) to N-Methylpyrrolidone.

  • Heat the reaction mixture to 120-125 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 5-7 hours).[4]

  • Once complete, cool the reaction mixture to 75-80 °C.

  • Slowly add isopropanol over approximately 30 minutes to induce precipitation of the product.

  • Cool the resulting slurry to room temperature and stir for an additional hour.

  • Collect the solid product by filtration, wash the filter cake thoroughly with isopropanol, followed by warm water to remove residual salts and NMP.

  • Dry the product under vacuum at 50 °C to a constant weight. The expected yield is typically high, yielding a yellow solid.

Part 2: Synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation. Catalytic transfer hydrogenation is a highly effective and safer alternative to using pressurized hydrogen gas, making it well-suited for standard laboratory settings.

Causality Behind Experimental Choices:
  • Catalyst: Palladium on activated carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[10][11] It provides a high surface area for the reaction to occur.

  • Hydrogen Donor: Sodium hypophosphite monohydrate serves as the in-situ source of hydrogen, decomposing in the presence of the catalyst to provide the necessary reducing equivalents. This method, known as transfer hydrogenation, obviates the need for specialized high-pressure hydrogenation equipment.[4][12]

  • Solvent System: A mixture of a high-boiling organic solvent like methoxyethanol and water is used. Methoxyethanol ensures the solubility of the organic substrate, while water is required to dissolve the sodium hypophosphite.[4][12]

Experimental Protocol:
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
1-Boc-4-(4-nitrophenyl)piperazine307.351.01.0307.35 g
5% Palladium on Carbon (50% wet)---~35 g
Sodium Hypophosphite Monohydrate105.99~3.7~3.7392.16 g
Methoxyethanol76.09--~2.0 L
Water18.02--~0.8 L

Procedure:

  • Under a nitrogen atmosphere, suspend the nitro-intermediate (1.0 eq) in methoxyethanol in a suitable reaction vessel.[4]

  • Carefully add the 5% Pd/C catalyst (as a 50% water-wet paste to mitigate its pyrophoric nature).

  • Heat the suspension to 70-75 °C.

  • Separately, prepare a solution of sodium hypophosphite monohydrate (~3.7 eq) in water.

  • Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the internal temperature at 75-80 °C. Evolution of hydrogen gas will be observed.[4][12]

  • After the addition is complete, continue stirring at 70-75 °C and monitor the reaction by TLC until completion (typically 30-60 minutes). The reaction mixture will change color from yellow/brown to grey.[12]

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with water. Caution: Do not allow the catalyst cake to dry in the air as it can be pyrophoric.

  • The combined filtrates contain the desired product. This solution can be carried forward to the next step, or the product can be isolated by adjusting the pH to ~7 with a base (e.g., NaOH), followed by extraction with an organic solvent like ethyl acetate.[4]

Part 3: Formation of this compound

The final step is the conversion of the synthesized amine into its dihydrochloride salt. This provides a stable, crystalline, and easily handleable solid, which is often the desired form for storage and subsequent use. The aniline nitrogen and the free piperazine nitrogen (after potential Boc-deprotection under harsh acidic conditions, though less likely here) can be protonated. However, the primary sites of protonation are the aniline and the N4 of the piperazine ring.

Experimental Protocol:
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
1-Boc-4-(4-aminophenyl)piperazine277.371.01.0277.37 g
Concentrated HCl (~37%)36.46>2.0>2.0As required
Methanol / Water---As required

Procedure:

  • Take the combined aqueous filtrate from Part 2, which contains the amine product.

  • Cool the solution in an ice bath to 25-30 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to ≤ 2.[12]

  • The dihydrochloride salt will precipitate from the solution.

  • Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the product by filtration.

  • Wash the filter cake sequentially with cold water/methanol mixtures and then a non-polar solvent like methanol or diethyl ether to remove impurities and residual acid.[4]

  • Dry the final product under vacuum at 50 °C to a constant weight. The product should be an off-white to light-colored solid.

Alternative Strategy: The Buchwald-Hartwig Amination

For researchers requiring a more convergent approach, the Buchwald-Hartwig amination is a state-of-the-art alternative. This palladium-catalyzed cross-coupling reaction directly connects the N-H bond of 1-Boc-piperazine with an aryl halide C-X bond.

G Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)n-X Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)n(Amine)]+X- OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(L)n(Amide) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product BaseH [Base-H]+X- ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amido_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[6][7][8] Sterically hindered and electron-rich phosphine ligands are often required for high yields.[5]

References

  • CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)
  • EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. (URL: [Link])
  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. (URL: [Link])
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). (URL: [Link])
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google P
  • (PDF)
  • 1-Boc-4-AP - Wikipedia. (URL: [Link])
  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P
  • 4-Fluoronitrobenzene - Wikipedia. (URL: [Link])
  • Buchwald–Hartwig amin
  • Synthesis method of 1-methyl-4- (4-piperidinyl)
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
  • Indictment - Department of Justice. (URL: [Link])

Sources

commercial suppliers of 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Locating Potential Suppliers

I'm currently engaged in a targeted search using Google, aiming to pinpoint reliable commercial sources for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. My focus is on established chemical suppliers and manufacturers with a strong reputation in the field.

Initiating Detailed Search

I've initiated a deeper dive into pinpointing reliable commercial sources for the compound. I'm focusing on chemical suppliers within the pharmaceutical and research sectors. Alongside this, I'm gathering technical data sheets, SDS, and CoA documents from various vendors. I'm also looking at application notes and literature to understand common uses and related quality considerations.

Outlining the Technical Guide

I'm now outlining a detailed technical guide. The guide will begin by introducing the compound and its relevance, followed by supplier evaluation criteria. A comparative table of suppliers with specifications and handling/storage best practices will be included. I'll create a DOT graph to visualize the supplier selection workflow and compile everything into a comprehensive whitepaper.

1-Boc-4-(4-aminophenyl)piperazine for novel therapeutic agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Piperazine

I'm starting with focused Google searches to build a solid foundation. My aim is to gather comprehensive data on 1-Boc-4-(4-aminophenyl)piperazine, specifically its chemical properties, common synthetic routes, and uses. This initial step will help me understand its core characteristics before I dive deeper into specific applications.

Expanding Scope of Investigation

I'm now expanding my search to explore the compound's use in synthesizing novel therapeutics. I'm focusing on reaction types (amide, urea, sulfonylation) and drug classes (kinase inhibitors, GPCR modulators). I'm also finding detailed experimental protocols and analytical techniques (NMR, MS, HPLC) for characterization and I'm looking into its properties and reactivity.

Refining the Search Strategy

I'm now diving deeper into targeted Google searches, focusing on the synthesis of specific therapeutics using the compound. I'm prioritizing reactions like amide, urea, and sulfonylation, and looking for experimental protocols from reputable journals. I'm also finding detailed information on analytical techniques, as well as the properties, stability and reactivity of the starting materials. This information will inform a structured technical guide on the strategic importance of 1-Boc-4-(4-aminophenyl)piperazine.

basic characteristics of Boc-protected piperazine linkers

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting with broad Google searches to collect foundational data on Boc-protected piperazine linkers. I'm focusing on the basics: characteristics, synthesis, deprotection methods, and typical applications. Following that, I'll dive into more specific reaction protocols.

Deepening Search Criteria

I've moved beyond surface-level Google results and am now seeking detailed reaction protocols and quantitative data. I'm focusing on yields, purity, and stability, backed by peer-reviewed articles and supplier notes. Simultaneously, I'm structuring the technical guide, plotting the information flow from fundamental properties to application, keeping in mind the visual aspect. I will also design and write the DOT language scripts for the diagrams.

Expanding Protocol Scope

I'm now focusing on specific reaction protocols. I'm prioritizing step-by-step methodologies for Boc-piperazine synthesis and deprotection, seeking yield, purity, and stability data. I'm also looking for supporting sources to back up any claims. I've begun structuring the technical guide, planning the flow from properties to applications, including diagrams.

function of piperazine core in drug design

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am starting my investigation with focused Google searches to get a grasp on the piperazine core. I'm focusing on its properties and role in drug design: physical and chemical qualities, pharmacological behaviors, use as a scaffold and linker, and its versatility. I'm eager to build a solid foundation of knowledge.

Analyzing Search Results Now

I'm now diving into the Google search results, aiming to synthesize the information I've found. I'm looking for key themes and examples of drugs using the piperazine core. Simultaneously, I'm seeking out authoritative review articles and patents to serve as primary sources. I'm working on structuring the technical guide to introduce the piperazine moiety first, then details on its medicinal chemistry applications. I am also planning on including diagrams.

Outlining the Project Steps

I've just refined the project's workflow. I'm focusing on a structured approach. I will start with deep dives into physicochemical properties and ADME influences. I'll follow with an analysis of the initial search results, aiming for a logical structure for the guide, with diagrams for clearer SAR information and synthesis illustrations. I then plan to integrate my findings, write protocols where it's fitting, and create accurate diagrams.

preliminary investigation of 1-Boc-4-(4-aminophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on 1-Boc-4-(4-aminophenyl)piperazine. Initial searches are focused on its synthesis, related derivatives, and how it's used in drug discovery as a key scaffold or intermediate. I'm also now searching for specific derivatives of the compound, to expand the data set.

Analyzing Literature Data

I'm now expanding my data collection to include specific derivatives of 1-Boc-4-(4-aminophenyl)piperazine, focusing on biological activities and SAR. I'm prioritizing peer-reviewed journals, patents, and chemical databases to ensure data validity. My next step will be creating a guide outline, starting with an introduction, synthetic strategies, characterization, and therapeutic potential analysis.

Refining Search Strategies

I am now refining my search strategies to be more targeted. I'm focusing specifically on the synthesis and applications of 1-Boc-4-(4-aminophenyl)piperazine and its derivatives in drug discovery. Concurrently, I'm identifying authoritative sources and planning the structure of the technical guide, including an introduction, synthetic strategies, characterization, and potential therapeutic applications.

Methodological & Application

1-Boc-4-(4-aminophenyl)piperazine amide coupling protocol with HATU

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by intensely researching HAT U-mediated amide coupling. My initial focus is on its intricate mechanism, identifying ideal reaction conditions, and understanding its common applications. I will gather comprehensive information using targeted Google searches and other reliable sources.

Analyzing Reaction Details

I'm now diving deeper into the specifics of the reaction conditions. I'm focusing on the HATU activation mechanism, especially when coupled with the aniline moiety of 1-Boc-4-(4-aminophenyl)piperazine. I'm preparing a Graphviz diagram to visually represent the HATU activation. I'm also drafting a step-by-step experimental protocol, including a detailed reagent table and reaction setup description.

Developing the Application Note

I'm now integrating information from my recent Google searches. I'm focusing on protocols involving the coupling of 1-Boc-4-(4-aminophenyl)piperazine, considering its specific challenges. I'm also examining the role of bases like DIPEA, and common work-up/purification procedures. I'm starting to synthesize the information to structure the application note, including the significance of this amide coupling. Next I will develop diagrams and tables to show the results.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Boc-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Enabling Modern Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen (C-N) bond formation, a transformation of immense importance in medicinal chemistry and drug development. This palladium-catalyzed cross-coupling reaction allows for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines, a structural motif prevalent in a vast array of pharmaceuticals. This guide provides a detailed experimental procedure and mechanistic insights for the successful application of the Buchwald-Hartwig amination using 1-Boc-4-(4-aminophenyl)piperazine, a versatile building block in contemporary drug discovery.

The choice of 1-Boc-4-(4-aminophenyl)piperazine as the amine coupling partner presents a unique set of considerations. The presence of the aniline-type amino group, with its specific reactivity profile, and the Boc-protecting group, which can influence solubility and steric hindrance, necessitates a carefully optimized protocol. This document aims to provide researchers with a robust and reproducible methodology, grounded in established mechanistic principles, to facilitate their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, the understanding of which is paramount for rational troubleshooting and optimization. The cycle is generally accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (or triflate) bond, forming a Pd(II) complex. The choice of ligand is critical at this stage, as it influences the rate and efficiency of this step.

  • Amine Coordination and Deprotonation: The amine, in this case, 1-Boc-4-(4-aminophenyl)piperazine, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The strength and nature of the base are crucial and must be carefully selected to avoid side reactions.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. The Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination Ar-X Ar-X HNR'R'' HNR'R'' Base Base caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle Experimental_Workflow cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation A 1. Reagent Preparation B 2. Inert Atmosphere A->B Degas solvent C 3. Reagent Addition B->C Assemble glassware under inert gas D 4. Reaction C->D Heat to reaction temperature E 5. Work-up D->E Cool to RT, quench F 6. Purification E->F Extraction & Chromatography caption Fig. 2: Experimental Workflow

Caption: A flowchart illustrating the key stages of the experimental procedure.

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equiv), 1-Boc-4-(4-aminophenyl)piperazine (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Degassing (Optional but Recommended): If not working in a glovebox, seal the vessel and subject it to three cycles of vacuum/backfill with inert gas to ensure the removal of oxygen.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Optimization
  • Catalyst and Ligand Selection: While Pd₂(dba)₃ and XPhos are a robust combination for many aniline couplings, other catalyst/ligand systems may be more effective for specific substrates. For electron-rich aryl halides, ligands like RuPhos may be beneficial. For sterically hindered substrates, bulkier ligands such as BrettPhos can improve reaction efficiency.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these reactions. Other bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) can also be employed. Weaker bases like cesium carbonate may be used, particularly with more reactive aryl halides.

  • Solvent Choice: Toluene and dioxane are common solvents due to their high boiling points and ability to dissolve the various reaction components. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition. An optimal temperature must be determined empirically for each specific substrate combination.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent; Low reaction temperature.Use fresh catalyst and ligand; Ensure rigorous exclusion of air and moisture; Use anhydrous solvent; Increase reaction temperature.
Formation of side products Hydrodehalogenation of the aryl halide; Homocoupling of the aryl halide; Decomposition of starting materials or product.Screen different ligands and bases; Lower the reaction temperature; Decrease catalyst loading.
Difficulty in purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography; Consider alternative purification techniques such as crystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology with challenging substrates like 1-Boc-4-(4-aminophenyl)piperazine. The protocol provided herein serves as a robust starting point, and the accompanying discussion on optimization and troubleshooting will aid in the development of efficient and high-yielding synthetic routes for novel drug candidates.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Biscoe, M. R., & Buchwald, S. L. (2009). The Main Group Element-Amine Bond in the Synthesis of Arylamines. Science, 326(5950), 235-236. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

using 1-Boc-4-(4-aminophenyl)piperazine in PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on PROTAC

I've initiated targeted Google searches to gather information on 1-Boc-4-(4-aminophenyl)piperazine in PROTAC linker synthesis. I'm focusing on reaction schemes, protocols, and the justification for its use. Further, I'm now looking into specific reaction conditions and common coupling reagents to build a solid foundation.

Deep Diving into Synthesis

I am now focusing on detailed reaction conditions for 1-Boc-4-(4-aminophenyl)piperazine, like coupling reagents, solvents, and reaction times. I am also investigating Boc deprotection and conjugation strategies. Further, I'm examining this linker's advantages and disadvantages, especially regarding physicochemical properties and biological activity, to see if it is a suitable linker.

Outlining Application Note Structure

I've decided to start outlining the application note's structure. I am initially planning an introduction to PROTACs and linkers. I will then go into the role of 1-Boc-4-(4-aminophenyl)piperazine, including diagrams of reaction workflows that I'm planning to make using Graphviz. I will continue to structure experimental protocols for key synthetic steps, ensuring the protocols are self-validating. I am starting to add in-text citations.

reaction conditions for coupling with 1-Boc-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover authoritative reaction conditions relevant to couplings involving 1-Boc-4-(4-aminophenyl)piperazine. Specifically, I am concentrating on the most effective amide coupling strategies and examining reaction parameters from a wide variety of sources.

Analyzing Reaction Parameters

I've expanded my search to include Buchwald-Hartwig amination and reductive amination protocols, beyond amide coupling. I am now meticulously analyzing search results, looking for optimal catalysts, bases, solvents, temperatures, and reaction times for each coupling strategy. I also intend to incorporate a review of challenges and strategies.

Developing Application Note Strategy

I'm now formulating a detailed plan for the application note. I will start by thoroughly researching different coupling strategies and relevant reaction conditions, then draft the introduction and individual sections for amide bond formation, Buchwald-Hartwig amination, and reductive amination. I will construct clear, step-by-step experimental protocols and supporting tables, along with Graphviz diagrams. Finally, I'll include a troubleshooting guide and comprehensive references.

N-Boc deprotection of piperazine derivatives using TFA

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving into Google searches, hoping to unearth a wealth of data on N-Boc deprotection of piperazine with TFA. I'm especially keen on the reaction mechanism and common issues. My goal is to compile a thorough understanding for further investigation.

Compiling Detailed Guide

I'm now synthesizing the gathered information into a structured guide. I'll begin with an introduction highlighting the importance of the N-Boc protecting group and piperazine in drug discovery. Next, I'll detail the TFA-mediated deprotection mechanism, aiming for a clear visual representation with a diagram. A comprehensive protocol section will follow, including step-by-step instructions and a reaction conditions table.

Defining Project Scope

My next step is to further refine the focus. I'm building a plan, starting with a deep dive into the reaction details. The mechanism of TFA-mediated N-Boc deprotection is my priority, and I will be developing a general protocol, including reaction conditions and troubleshooting tips. I'm planning out the content sections and the best approach to present it. Safety and references are also in the design.

Outlining Detailed Sections

I'm now deep in the details, starting with Google searches to gather information on deprotection with TFA. I will create an introduction about N-Boc and piperazine in drug discovery. The core will be a deprotection mechanism section. I will then develop a general protocol, a critical parameters section, and troubleshoot issues. Finally, I will provide safety precautions and references. I will be sure to use in-text citations, data, and Graphviz diagrams.

Initiating Application Note Draft

I've started drafting the application note, focusing on the N-Boc deprotection of piperazine derivatives using TFA. The introduction will highlight the significance of the Boc protecting group in synthesis, especially within peptide and medicinal chemistry.

Defining Procedural Steps

I'm now detailing the step-by-step experimental procedure. I've broken it down into Materials & Reagents and Reaction Setup sections, listing everything necessary. I will provide guidance on combining the substrate, solvent (like DCM), and TFA, and consider how to address the reaction's progress. I plan to incorporate practical considerations, like safety measures, too.

Expanding Mechanistic Details

I'm now detailing the mechanism of TFA-mediated N-Boc deprotection. I'm focusing on the protonation of the carbonyl oxygen, subsequent bond cleavage, and decarboxylation, explaining each step's chemistry. I'll include a Graphviz diagram to visually represent the entire mechanistic sequence and pathway.

Finalizing Application Note Outline

I've just finalized the outline for the application note and protocol. I'll begin writing the introduction. The core focuses are on outlining the significance of Boc protecting groups and the use of the piperazine moiety in drug discovery, and also introducing TFA as the deprotection reagent.

Defining Scavengers and Solutions

I'm now detailing the impact of critical parameters on the TFA-mediated Boc deprotection, and have begun explaining the role of scavengers such as TIS, water, and anisole. I am writing about the advantages and disadvantages of using them. I also started to construct the troubleshooting guide, focusing on common problems and how to address them. This includes suggesting solutions to incomplete deprotection, side product formation, and difficulties in workup and isolation.

Outlining the Optimization Section

I've just begun outlining the section on critical parameters and optimization for the application note. I plan to delve into TFA concentration, solvent choice, reaction temperature, and reaction time, and how they influence the reaction. A key focus is the role of scavengers and how to select them. I'll summarize these parameters in a table for easier reference and detail how these aspects are related to experimental success.

general procedure for amide bond formation with N-Boc-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Amide Bonds

I'm deep in the initial phase, sifting through Google searches to build a solid foundation. The focus is now on the nuts and bolts of amide bond formation with N-Boc-piperazine: reagents, conditions, mechanisms, and purification. I need a broad overview before I can get into the details.

Planning the Application Note

I'm now moving beyond the initial research phase. I've begun to analyze my search results, identifying the most authoritative sources on amide bond formation with N-Boc-piperazine. My goal is to structure the application note, starting with an introduction that highlights the importance of N-Boc-piperazine in medicinal chemistry and the need for robust amide coupling. I'll outline the reaction mechanism, and then move on to create a structured table of coupling reagents and a general protocol, including stoichiometry and reaction monitoring. I will add sections on troubleshooting and purification.

Deepening the Application Note

I'm now diving deep into the application note's structure. I'm focusing on pulling together the most reliable protocols and mechanistic details from various sources. I'll include the role of different coupling agents. My next step will be to create a detailed protocol that covers stoichiometry, solvent, temperature, and monitoring. Then, I'll include troubleshooting, purification, and the visual diagram. I aim for a comprehensive references section. Finally, I will review all elements for scientific integrity.

synthetic route for N-aryl piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm kicking off my research by diving deep into Google, aiming to gather authoritative info on N-aryl piperazine derivative synthesis. I'm homing in on established techniques like Buchwald-Hartwig amination and Ullmann condensation, but also keeping an eye out for other promising routes.

Expanding Data Gathering Now

I'm now expanding my research to include detailed experimental protocols for established synthetic methods like Buchwald-Hartwig amination, and reductive amination, focusing on reputable sources. I'm prioritizing step-by-step instructions, reagent quantities, and reaction conditions. Also, I'm identifying the mechanisms, advantages, disadvantages, and substrate scope for each route, along with yield data. I'm also preparing to verify all the URLs.

Prioritizing Search Refinement

Now, I'm focusing my Google searches on established methods, and exploring more efficient protocols. I'm prioritizing the collection of detailed experimental protocols from reputable journals, with step-by-step instructions, reagents, and conditions. Furthermore, I'm diligently compiling mechanism details, pros, cons, and scope data for each route, along with yield metrics. I'm verifying all URLs to ensure data accuracy.

solvent selection for reactions involving 1-Boc-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Research

I am now delving into the chemical properties of 1-Boc-4-(4-aminophenyl)piperazine. My initial step involves extensive Google searches to ascertain its solubility, stability, reactivity, and identify common reactions it participates in. I'm focusing on finding the relevant literature and data.

Expanding Search Parameters

I am now expanding my search to include specific reaction types like amide couplings, reductive aminations, and Buchwald-Hartwig aminations. I'm also focused on identifying the solvents commonly used in these transformations. Simultaneously, I'm seeking out authoritative sources, such as articles and chemical protocols, that shed light on solvent mechanisms. My goal is to gather specific data on reaction outcomes in different solvents.

Analyzing Reaction Outcomes

I am now synthesizing the gathered information. My focus is structuring the application note. I am explaining how solvent properties affect reaction performance, and designing tables for quantitative data. Graphviz diagrams will visually represent solvent selection and reaction pathway influence. After this, I'll write the detailed notes.

catalytic hydrogenation of 1-Boc-4-(4-aminophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on catalytic hydrogenation of 1-Boc-4-(4-aminophenyl)piperazine derivatives. I'm especially looking at reaction mechanisms and common catalysts, really trying to grasp the whole picture. I'm aiming for a comprehensive understanding to build a strong foundation.

Developing Foundational Understanding

I'm now diving into the specifics. I'm building on the search strategy by zeroing in on reaction mechanisms, catalyst selection, and crucial parameters like solvent effects and temperature. I need to explain the "why" behind each choice to be really clear. I'm also planning the application note's structure, focusing on significance, reaction mechanisms, and detailed experimental protocols.

Refining Information Gathering

I'm now expanding my search strategy to cover key areas in greater detail. Specifically, I'm focusing on reaction mechanisms, catalyst selection, and reaction conditions of catalytic hydrogenation, while simultaneously seeking established protocols, application notes, and relevant literature. My aim is to build a well-cited, data-rich guide, so I'm also looking for authoritative sources to validate claims and protocol standards. I also plan to structure the application note with an introductory section, a focused mechanism and parameter explanation, followed by step-by-step experimental protocols.

Application Note & Protocol: A Practical Guide to the Synthesis of Monosubstituted Piperazines from Boc-Protected Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the reliable and scalable synthesis of N-monosubstituted piperazines, a critical scaffold in modern medicinal chemistry. We will delve into the strategic use of the tert-butyloxycarbonyl (Boc) protecting group, detailing robust protocols for its selective removal and the subsequent functionalization of the liberated secondary amine. This guide emphasizes the practical aspects of these transformations, offering step-by-step instructions, mechanistic insights, and data-driven recommendations to ensure reproducible and high-yielding outcomes in a laboratory setting.

Introduction: The Ubiquity and Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, appearing in the chemical structures of numerous approved pharmaceuticals. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to engage in multiple hydrogen bonding interactions, make it an attractive building block for medicinal chemists. The ability to introduce a wide array of substituents at the N1 and N4 positions allows for fine-tuning of a molecule's pharmacological profile.

This guide focuses on the synthesis of N-monosubstituted piperazines, a key intermediate class that allows for divergent synthesis of more complex molecules. The use of N-Boc-piperazine as a starting material is a cornerstone of this chemistry, offering a reliable method to differentiate the two nitrogen atoms of the piperazine core. The Boc group provides robust protection during initial synthetic steps and can be cleanly removed under acidic conditions without compromising most other functional groups.

The Core Strategy: Leveraging Boc Protection for Selective Monosubstitution

The fundamental approach for accessing monosubstituted piperazines revolves around a two-step sequence: the deprotection of commercially available N-Boc-piperazine followed by the selective N-functionalization of the resulting free secondary amine. This strategy is outlined in the workflow below.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: N-Functionalization A N-Boc-Piperazine (Starting Material) B Piperazine (Monoprotonated Salt) A->B  Acidic Cleavage  (e.g., TFA, HCl) C Piperazine B->C  Basic Workup  (e.g., aq. NaOH) D N-Monosubstituted Piperazine (Target Compound) C->D  N-Alkylation, N-Arylation,  Reductive Amination, etc.

Figure 1: General workflow for the synthesis of N-monosubstituted piperazines from an N-Boc-protected precursor.

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-Piperazine

The selective removal of the Boc protecting group is the critical first step. This is typically achieved under acidic conditions. While various acids can be employed, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method due to the volatile nature of the byproducts, which simplifies purification.

Materials:

  • N-Boc-piperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting material is observed.

  • Quenching and Extraction: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.

  • Workup: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting piperazine can be used directly in the next step or stored as a salt (e.g., by precipitation with HCl in ether).

Expert Insights:

  • The use of excess TFA ensures a rapid and complete reaction.

  • Aqueous workup with a base is crucial to neutralize the TFA and liberate the free piperazine for subsequent reactions. For many applications, the crude piperazine obtained after evaporation is of sufficient purity for the next step.

Protocol 2: N-Alkylation of Piperazine with Alkyl Halides

This protocol describes a classic Sₙ2 reaction for the introduction of an alkyl group onto the piperazine nitrogen. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Materials:

  • Piperazine (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Potassium iodide (KI) (catalytic amount, for less reactive halides)

  • Standard laboratory glassware for reactions under an inert atmosphere (optional, but recommended)

Procedure:

  • Reaction Setup: To a solution of piperazine (1.0 eq) in ACN or DMF, add the base (K₂CO₃ or DIPEA, 2-3 eq). If using an alkyl chloride or bromide, a catalytic amount of KI can be added to facilitate the reaction.

  • Substrate Addition: Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, filter off any inorganic salts if a solid base was used. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Data Summary Table:

Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃ACNRT>90
Ethyl iodideDIPEADMF6080-90
1-BromobutaneK₂CO₃DMF8075-85
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds and is widely used for the N-arylation of amines, including piperazine.

Materials:

  • Piperazine (from Protocol 1)

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Reagent Addition: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), palladium catalyst, ligand, and base.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the piperazine (1.2-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Amine Coordination B->C Piperazine, Base D Reductive Elimination C->D D->A Ar-Piperazine

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of piperazine.

Protocol 4: Reductive Amination

Reductive amination is a versatile method for introducing a variety of substituents, particularly those derived from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Materials:

  • Piperazine (from Protocol 1)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 eq)

  • Solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH), DCM)

  • Acetic acid (AcOH) (catalytic amount, optional)

Procedure:

  • Reaction Setup: Dissolve the piperazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add the reducing agent in portions to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Expert Insights:

  • Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for this transformation, often providing cleaner reactions and higher yields compared to other borohydride reagents.

Troubleshooting and Considerations

  • Dimerization: A common side reaction is the formation of the N,N'-disubstituted piperazine. This can be minimized by using a slight excess of piperazine relative to the electrophile and by slow addition of the electrophile.

  • Purification Challenges: The basic nature of piperazines can lead to tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent.

  • Protecting Group Stability: Ensure that the chosen N-functionalization conditions are compatible with other functional groups present in the molecule.

Conclusion

The synthesis of monosubstituted piperazines from Boc-protected precursors is a fundamental and versatile strategy in medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the reliable and efficient production of these valuable building blocks. By understanding the underlying principles of each reaction and adhering to best practices in experimental execution, researchers can successfully incorporate the piperazine scaffold into their drug discovery programs.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

protocol for reductive amination using 1-Boc-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on conducting extensive Google searches to build a foundation of knowledge on the reductive amination protocol employing 1-Boc-4-(4-aminophenyl)piperazine. Specifically, I am concentrating on reaction mechanisms and frequently used reducing agents for this reaction. This initial stage involves compiling all relevant data to refine my understanding.

Developing Research Framework

I've transitioned from general data gathering to establishing a structured research framework. I'm expanding my Google searches to include reaction conditions and purification methods for reductive amination using the target molecule. I will now analyze the search results for authoritative sources and key experimental parameters. This should lead to a deeper understanding, as I'll structure the application note, starting with an introduction to reductive amination.

Initiating Information Retrieval

I'm now in the process of a deep dive on Google. I'm focusing my searches on the reductive amination protocol with the specified piperazine derivative, examining reaction mechanisms, optimal conditions, and purification methods. I am trying to zero in on authoritative sources to confirm experimental parameters and potential challenges, while also searching for peer-reviewed articles to create a chemically accurate application note.

large-scale synthesis of 1-Boc-4-(4-aminophenyl)piperazine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on large-scale synthesis of 1-Boc-4-(4-aminophenyl)piperazine. I'm prioritizing reaction mechanisms and established methods to build a solid foundation. The goal is to identify key synthetic routes.

Developing Search Criteria

I'm now refining the search criteria to be more specific. I'm focusing on identifying efficient routes suitable for large-scale production. I will also be analyzing reaction mechanisms and common challenges. I will also prioritize established protocols. My next step will be to examine the most prevalent routes and assess their industrial suitability.

Refining Synthesis Approach

I'm now starting with a series of targeted Google searches focusing on reaction mechanisms, established protocols, and common challenges. I will analyze the results to find the most efficient routes, paying close attention to materials, reagents, conditions, and purification for large-scale production. Next, I will structure an application note.

Troubleshooting & Optimization

troubleshooting low yield in 1-Boc-4-(4-aminophenyl)piperazine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering authoritative information on troubleshooting low yields in coupling reactions, specifically those involving 1-Boc-4-(4-aminophenyl)piperazine. Google searches are underway, concentrating on typical coupling agents and reaction conditions. I'm aiming to build a solid foundation of existing knowledge.

Expanding Search Scope

I'm now broadening the search to encompass not only coupling agents but also reaction conditions, potential side reactions, and purification challenges associated with these reactions. This will help identify critical factors. I'll be synthesizing the findings and structuring the technical support center in a question-and-answer format, addressing issues from simple to complex. I'll provide detailed answers and suggest optimization experiments.

Defining Troubleshooting Workflow

I'm now analyzing search results, pinpointing critical yield factors like coupling reagent choice, solvent selection, and the role of starting material purity and potential side product formation. I'm structuring a Q&A format, building a progressive troubleshooting guide from basic to complex issues, with chemical principles and optimization experiments. I will include quantitative data tables, and diagrams.

common side reactions in Boc deprotection of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Researching Boc-Deprotection

Okay, I'm diving deep into the Boc deprotection of piperazine derivatives. Right now, I'm laser-focused on those pesky side reactions – I'm digging into the nitty-gritty of the mechanisms, plus the best troubleshooting strategies and preventive tricks to keep them at bay.

Planning: Side Reaction Analysis

I've been gathering intel on the Boc deprotection of piperazine derivatives, with the focus now on those common side reactions. I am sifting through search results, aiming to understand these reactions on a mechanistic level and looking at the influence of variables such as acid choice and temperature. I will structure this information as a Q&A for a technical support center. I'm getting ready to make diagrams and protocols!

Initiating: Literature Review

I'm now deep into the literature review. My aim is to synthesize authoritative info on those pesky side reactions that pop up during Boc deprotection of piperazine derivatives. I am looking into mechanistic details, troubleshooting strategies, and preventative measures. I am structuring the content as a Q&A and planning visual aids. After searching, I will create a diagram and then move to protocols.

optimizing reaction time for 1-Boc-4-(4-aminophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the synthesis of 1-Boc-4-(4-aminophenyl)piperazine. Google searches are underway, focusing on reaction conditions, catalysts, solvents, and typical reaction times. I'm prioritizing comprehensive information to develop a solid foundation for the subsequent steps in the process. I'm also planning to investigate common synthesis issues.

Initiating Detailed Analysis

I'm now diving deep into the synthesis process. I am expanding my searches to cover troubleshooting tips, optimization strategies, potential side reactions, and purification challenges associated with the 1-Boc-4-(4-aminophenyl)piperazine synthesis. I am prioritizing authoritative sources like peer-reviewed articles. The goal is a Q&A format addressing potential researcher problems, with explanations of chemical principles, Graphviz diagrams for key concepts and a data table.

Defining Q&A Structure

I'm now outlining a question-and-answer format for a technical support guide. I will create a technical guide addressing potential problems. Each answer will explain underlying chemical principles, and causality with cited sources, with explanations and visual aids. I am also preparing to write a detailed experimental protocol and a quantitative data table. Finally, the guide will be organized by citations.

purification of crude product from 1-Boc-4-(4-aminophenyl)piperazine reaction

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research Efforts

My initial move involves intensive Google searches to collect data on synthesizing and purifying 1-Boc-4-(4-aminophenyl)piperazine. I'm prioritizing insights into frequently encountered impurities and crystallization-based purification methods.

Deepening the Purification Process

I'm now diving deeper into the purification process. Analyzing search results to identify potential troubleshooting strategies is the priority. I'm structuring a technical support center as a Q&A, going from simple to complex issues, explaining chemical principles. I'll create a DOT flowchart illustrating the purification workflow and draft a flash column chromatography protocol.

Formulating a Technical Guide

I'm now expanding my focus to encompass a full technical support guide. The plan involves extensive Google searches to gather data. I'll cover impurities, purification, and draft a flash chromatography protocol. I'm building a Q&A and a DOT flowchart. My goal is to organize it logically, addressing both basic and advanced questions, and explaining chemical principles. Finally, I will integrate the parts.

how to avoid di-Boc formation in piperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Piperazine

I'm starting my research with comprehensive Google searches. I'm focusing on the established methods, potential problems, and challenges in achieving mono-Boc protection of piperazine. I want to build a solid base of authoritative information before I move forward.

Analyzing Reaction Selectivity

I'm now diving deep into the Google search results, isolating the factors that truly affect mono-Boc piperazine protection selectivity. Stoichiometry, temperature, solvent, and reaction time are the key parameters, plus the specific Boc-protection method used. I'm focusing on those which offer the best yields of the mono-protected product, and how to improve selectivity.

Formulating Content Structure

I'm structuring the technical support center in a Q&A format, building a troubleshooting guide and an FAQ section. The guide will address user problems like high di-Boc yields, offering evidence-based solutions. The FAQ will cover broader concepts such as the Boc-protection mechanism. I plan to use tables to summarize parameters and diagrams to visualize the reaction and troubleshooting. Finally, I will integrate citations throughout and a complete reference section.

challenges in the synthesis of N-aryl piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm kicking off my research by diving deep into the challenges of synthesizing N-aryl piperazine derivatives. I'm focusing on common routes like Buchwald-Hartwig amination and Ullmann condensation, aiming to build a solid foundation of current knowledge and identify potential obstacles. I'm leveraging Google searches for authoritative information.

Planning the Technical Guide

I'm now expanding my scope to include reductive amination alongside Buchwald-Hartwig and Ullmann. I'm focusing on analyzing search results to identify common synthesis problems and expert advice. I'm structuring the material into a troubleshooting guide and FAQ section, creating step-by-step protocols and tables of quantitative data. Now, I'm working to generate visual aids such as Graphviz diagrams. Then, I will write the response.

Analyzing Synthesis Strategies

I'm now deep-diving into the nuances of N-aryl piperazine synthesis, broadening my search to include purification difficulties and common side reactions beyond the initial routes. I'm actively analyzing search results to pinpoint recurring problems and effective troubleshooting strategies. My aim is to organize this into a user-friendly Q&A troubleshooting guide with detailed protocols and quantitative data summaries. I am now working on diagrams.

Technical Support Center: Navigating Solubility Challenges with 1-Boc-4-(4-aminophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with derivatives of 1-Boc-4-(4-aminophenyl)piperazine. This molecule is a cornerstone building block in medicinal chemistry, prized for its utility in synthesizing a wide array of compounds with therapeutic potential. However, its journey from reactant to a viable, soluble product is often fraught with challenges. The inherent aromaticity and the often-increased molecular weight and lipophilicity of its derivatives frequently lead to poor solubility, a critical roadblock in synthesis, purification, and downstream biological assays.

This guide is structured to provide actionable, field-tested advice. We move beyond simple protocols to explain the 'why' behind each technique, empowering you to make informed decisions in your own lab.

Part 1: Troubleshooting Guide - Common Solubility Problems & Solutions

This section addresses specific, frequently encountered issues during the synthesis and handling of 1-Boc-4-(4-aminophenyl)piperazine derivatives.

Issue 1: My Product Crashes Out of Solution During Aqueous Workup.

This is a classic sign that your product is "oiling out" or precipitating due to a dramatic change in the solvent environment, from a more organic reaction mixture to a highly polar aqueous phase.

Root Cause Analysis:

The derivative you have synthesized is likely significantly more lipophilic (hydrophobic) than the starting materials. The Boc-protecting group itself contributes to this lipophilicity. When you introduce an aqueous solution (e.g., water, brine, or a basic/acidic wash), the polarity of the solvent system increases sharply, forcing your nonpolar product out of solution.

Troubleshooting Workflow:

  • Solvent System Modification: Instead of a standard diethyl ether or ethyl acetate extraction, consider using a more polar, water-miscible organic solvent like Tetrahydrofuran (THF) or Dioxane initially to maintain product solubility. You can then perform a more gradual solvent exchange.

  • pH Adjustment (If Applicable): If your molecule contains ionizable groups (e.g., a free piperazine nitrogen after Boc-deprotection or an acidic moiety), the pH of the aqueous phase is critical.

    • For basic compounds, washing with a slightly acidic aqueous solution (e.g., dilute citric acid) can protonate the basic site, forming a more water-soluble salt.

    • For acidic compounds, a wash with a mild base (e.g., sodium bicarbonate solution) can deprotonate the acid, increasing aqueous solubility.

  • Back-Extraction: If the product precipitates at the interface, you can sometimes redissolve it by adding more organic solvent to the extraction funnel, shaking vigorously, and then separating the layers. This may need to be repeated.

Workflow Diagram: Workup Troubleshooting

start Precipitate during Aqueous Workup check_ionizable Does molecule have ionizable groups? start->check_ionizable adjust_ph Adjust pH of Aqueous Phase - Acid wash for bases - Base wash for acids check_ionizable->adjust_ph Yes modify_solvent Modify Extraction Solvent - Use DCM or Chloroform - Increase organic solvent volume check_ionizable->modify_solvent No success Product Soluble in Organic Phase adjust_ph->success back_extract Perform Back-Extraction - Add more organic solvent - Re-dissolve precipitate modify_solvent->back_extract back_extract->success

Caption: Decision workflow for addressing product precipitation during workup.

Issue 2: My Final Compound Shows Poor Solubility in Common Solvents for Biological Assays (e.g., PBS, DMSO).

This is a critical hurdle that can halt the progress of a promising compound. Solubility in assay buffers is paramount for obtaining reliable biological data.

Root Cause Analysis:

The final structure likely possesses high crystallinity (strong crystal lattice energy) and/or high lipophilicity, making it difficult for solvent molecules to surround and dissolve it. A LogP (lipophilicity) value greater than 5 is often a red flag for solubility issues in drug development.

Strategic Solutions:

  • Salt Formation: This is the most common and effective strategy for compounds with ionizable centers. Converting a freebase to a salt can dramatically increase aqueous solubility.

    • For Basic Centers (e.g., the piperazine nitrogen): Form a salt using acids like HCl, HBr, methanesulfonic acid, or tartaric acid. The choice of counter-ion can significantly impact solubility and solid-state properties.

    • For Acidic Centers: Form a salt using bases like sodium hydroxide, potassium hydroxide, or tromethamine.

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. This approach can be used to temporarily mask the features causing poor solubility.

    • Phosphate Esters: Adding a phosphate group can dramatically increase water solubility. This is a common strategy for parenteral drug formulations.

    • Amino Acid Conjugates: Attaching a polar amino acid can enhance solubility through its zwitterionic character.

  • Structural Modification (Lead Optimization):

    • Introduce Polar Functional Groups: Strategically add groups like hydroxyl (-OH), methoxy (-OCH3), or small polyethylene glycol (PEG) chains to the molecular scaffold. This increases the overall polarity and hydrogen bonding capacity of the molecule.

    • Disrupt Symmetry and Planarity: High symmetry can lead to a stable crystal lattice that is difficult to break. Introducing a substituent that disrupts this symmetry can lower the melting point and improve solubility.

Comparative Table: Solubilization Strategies

StrategyComplexityImpact on Aqueous SolubilityKey Consideration
Salt Formation LowHighRequires an ionizable group.
Prodrug (e.g., Phosphate) MediumVery HighRequires synthetic modification and in vivo cleavage.
Structural Modification HighVariableCan alter pharmacological activity (SAR).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reason that derivatives of 1-Boc-4-(4-aminophenyl)piperazine often have low solubility?

A1: The issue stems from a combination of factors. The parent molecule contains a rigid, aromatic phenylpiperazine core. When you perform common reactions, such as amide couplings or reductive aminations on the aniline nitrogen, you are often adding large, nonpolar (lipophilic) groups. This increases the molecular weight and the LogP value, tipping the balance towards poor aqueous and organic solubility. The Boc-protecting group also adds to the greasy nature of the molecule.

Q2: How can I predict the potential solubility of my product before I synthesize it?

A2: While experimental data is the gold standard, computational tools can provide valuable early indicators. Calculated LogP (cLogP) is a widely used metric to predict lipophilicity. A higher cLogP value generally correlates with lower aqueous solubility. Many chemical drawing programs (e.g., ChemDraw) and online platforms offer free cLogP calculators. As a rule of thumb in drug discovery, a cLogP > 5 is often associated with solubility challenges.

Q3: I need to deprotect the Boc group. Will this improve or worsen the solubility of my final product?

A3: It depends on the solvent and the pH.

  • In Organic Solvents: Removing the bulky, nonpolar Boc group and revealing a polar N-H bond will generally increase solubility in polar organic solvents like methanol or DMSO.

  • In Aqueous Solutions: The deprotected piperazine nitrogen is basic (pKa ~8-9). At neutral pH (pH 7), it will be partially protonated. This will significantly increase aqueous solubility compared to the Boc-protected, neutral precursor. Adjusting the pH to be acidic (e.g., pH < 6) will fully protonate the piperazine, forming a highly water-soluble cationic species.

Decision Diagram: Impact of Boc-Deprotection on Solubility

start Boc-Protected Precursor deprotection Boc Deprotection (e.g., TFA) start->deprotection product Deprotected Piperazine (Free Base) deprotection->product organic Solubility in Organic Solvents (e.g., MeOH, DMSO) product->organic Increased aqueous Solubility in Aqueous Solution product->aqueous Slightly Increased (at pH 7) acidification Acidification (pH < 6) aqueous->acidification salt Protonated Piperazine Salt acidification->salt Greatly Increased

Caption: Impact of Boc-deprotection on product solubility in different media.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Salt Formation to Enhance Aqueous Solubility

This protocol describes the formation of a hydrochloride (HCl) salt from a basic final compound.

Materials:

  • Your purified, basic compound (free base)

  • Anhydrous Diethyl Ether or 1,4-Dioxane

  • 2.0 M HCl solution in Diethyl Ether (commercially available or prepared by bubbling HCl gas through the anhydrous solvent)

  • Stir plate and magnetic stir bar

  • Glassware (Erlenmeyer flask, pipette)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve your purified free base compound in a minimum amount of anhydrous diethyl ether (or another suitable solvent like ethyl acetate or dioxane). If the compound is not very soluble, you may need to gently warm the mixture or use a more polar solvent like methanol, then dilute with ether.

  • Acidification: While stirring the solution at room temperature, add the 2.0 M HCl in diethyl ether solution dropwise.

  • Precipitation: The hydrochloride salt will often begin to precipitate out of the solution as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Stirring: Allow the resulting slurry to stir for 30-60 minutes to ensure complete salt formation and precipitation.

  • Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.

  • Drying: Dry the salt under high vacuum to remove all residual solvent. The resulting solid is the hydrochloride salt of your compound, which should exhibit significantly improved aqueous solubility.

Self-Validation: The success of the salt formation can be confirmed by a significant increase in water solubility. A simple test involves comparing the solubility of a small amount of the free base and the salt in water or PBS. Further characterization can be done using techniques like melting point analysis (salts typically have higher melting points) and NMR spectroscopy (the chemical shifts of protons near the basic center will change upon protonation).

References

  • Salt selection for basic drugs. Paulekuhn, G.S., Dressman, J.B. & Saal, C. Advanced Drug Delivery Reviews. [Link]
  • Phosphate Prodrugs: A Strategy to Improve the Water-Solubility of Poorly Soluble Drugs. He, G., et al. Current Medicinal Chemistry. [Link]
  • Lipinski's Rule of Five. Lipinski, C.A., et al. Advanced Drug Delivery Reviews. [Link]

catalyst deactivation in Buchwald-Hartwig amination of piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover key insights into catalyst deactivation during Buchwald-Hartwig aminations of piperazines. My searches will center on common deactivation routes, and the influence of ligands and bases in this context. I'll need to sort through a lot of data, but I'm eager to find the answers!

Formulating Search Queries

I'm expanding my Google searches. I'll focus on crafting targeted queries to find troubleshooting guides and FAQs related to Buchwald-Hartwig aminations. I'm prioritizing peer-reviewed articles and technical notes for accurate data. I'm considering using a question-and-answer format to structure the data collected in a logical way, starting with the simpler issues.

Defining Project Scope

My focus has shifted to the details of the search. I'm now crafting detailed queries for Google, targeting deactivation pathways and the effects of ligands and bases in Buchwald-Hartwig aminations. I'm also planning a question-and-answer format for a troubleshooting guide and FAQ section, starting with simpler issues and progressing to more complex ones.

managing acid-sensitive functional groups during Boc deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate reliable information. My focus is on effectively managing acid-sensitive functional groups throughout Boc deprotection. I'm prioritizing common problems, potential troubleshooting methods, exploring alternative reagents, and analyzing mechanistic specifics.

Developing Troubleshooting Guide

My focus has shifted towards the structure of the technical support center. I'm developing a Q&A format to address recurring challenges. I'll explain chemical principles behind acid sensitivity during Boc deprotection and how alternative methods work, with citations. I'm also preparing a logical troubleshooting guide flow, moving from simple to complex scenarios.

Constructing Protocols and Diagrams

I'm now formulating detailed, step-by-step experimental protocols for alternative Boc deprotection techniques appropriate for acid-sensitive substrates. Each protocol will have a self-validating system with expected results, side reactions, and analytical checkpoints. I'm also preparing comparison tables for different deprotection methods and creating visual Graphviz diagrams to guide decision-making based on sensitive groups.

preventing byproduct formation in piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to piperazine, with a primary focus on minimizing and preventing byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges encountered during piperazine synthesis in a question-and-answer format, providing actionable solutions based on established chemical principles.

Question 1: My piperazine synthesis from monoethanolamine (MEA) is producing significant amounts of N-hydroxyethylpiperazine (HEP) and other higher-order amines. How can I improve the selectivity for piperazine?

Answer:

This is a common issue in the catalytic amination of monoethanolamine. The formation of N-hydroxyethylpiperazine (HEP), aminoethylethanolamine (AEEA), and other polyamines occurs due to competing side reactions. The key to improving selectivity lies in controlling the reaction conditions and catalyst choice.

Root Cause Analysis:

  • Reaction Mechanism: The synthesis proceeds through a series of intermolecular and intramolecular dehydration and amination reactions. The initial dimerization of MEA can lead to both linear (AEEA) and cyclic (piperazine) intermediates. HEP is formed when piperazine reacts with ethylene oxide, which can be generated in situ from ethanolamine under certain conditions.

  • Catalyst Activity: The catalyst plays a crucial role in directing the reaction pathway. Catalysts that favor intramolecular cyclization over intermolecular condensation will increase piperazine yield.

Troubleshooting Steps & Solutions:

  • Catalyst Selection: Transition metal catalysts, particularly those based on nickel, cobalt, or copper, are commonly used. For higher selectivity towards piperazine, consider using a supported nickel catalyst, such as Ni/Al2O3 or Ni/SiO2. These have been shown to favor the desired cyclization reaction.

  • Temperature and Pressure Optimization:

    • Temperature: Typically, the reaction is carried out between 150°C and 250°C. Lowering the temperature can sometimes reduce the rate of side reactions, but it will also slow down the main reaction. A careful optimization study is recommended.

    • Pressure: The reaction is usually performed under a hydrogen atmosphere to maintain catalyst activity and reduce byproduct formation. Increasing the hydrogen pressure can enhance the reductive amination steps and suppress the formation of unsaturated byproducts.

  • Ammonia Concentration: The presence of ammonia is critical for this reaction. It acts as a nitrogen source and helps to suppress the formation of secondary and tertiary amines by competing for reaction sites on the catalyst. Increasing the molar ratio of ammonia to MEA can significantly improve the selectivity for piperazine.

  • Water Removal: Water is a byproduct of the reaction. Efficient removal of water can shift the equilibrium towards the desired products and prevent catalyst deactivation.

Experimental Protocol: Optimizing Piperazine Selectivity from MEA

  • Catalyst Screening:

    • Set up parallel reactions using different supported metal catalysts (e.g., Ni/Al2O3, Co/ZrO2, Cu/Cr2O3).

    • Maintain consistent reaction conditions (e.g., 200°C, 150 bar H2, 5:1 NH3:MEA molar ratio) for all catalysts.

    • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the selectivity for piperazine.

  • Process Parameter Optimization:

    • Using the best-performing catalyst, conduct a design of experiments (DoE) to investigate the effects of temperature (170-230°C), pressure (100-200 bar), and NH3:MEA ratio (3:1 to 8:1).

    • Model the results to identify the optimal conditions for maximizing piperazine yield while minimizing HEP and AEEA formation.

Data Summary: Effect of NH3:MEA Ratio on Selectivity

NH3:MEA Molar RatioPiperazine Selectivity (%)HEP Selectivity (%)AEEA Selectivity (%)
3:1651510
5:17885
8:18542

Note: The values in this table are illustrative and will vary depending on the specific catalyst and other reaction conditions.

Question 2: I am observing the formation of colored impurities in my final piperazine product after synthesis from ethylenediamine (EDA). What are these impurities and how can I remove them?

Answer:

The formation of colored impurities in the EDA-based synthesis of piperazine is often due to the formation of pyrazines and other unsaturated cyclic compounds. These byproducts arise from dehydrogenation side reactions, especially at higher temperatures.

Root Cause Analysis:

  • Dehydrogenation: At elevated temperatures, the catalyst can promote the dehydrogenation of piperazine to form dihydropyrazine and subsequently pyrazine. Pyrazines are often colored and can be difficult to remove.

  • Oxidation: If air (oxygen) is present in the reactor, it can lead to the oxidation of piperazine and its precursors, forming colored degradation products.

Troubleshooting Steps & Solutions:

  • Strict Anaerobic Conditions: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing the reactants and hydrogen. This will minimize the risk of oxidation.

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also favor dehydrogenation. An optimal temperature must be found that balances reaction rate and byproduct formation.

  • Hydrogen Pressure: Maintaining a sufficient partial pressure of hydrogen is crucial to suppress dehydrogenation reactions by favoring the reverse reaction (hydrogenation).

  • Purification:

    • Distillation: Piperazine can be purified by fractional distillation under reduced pressure. The colored impurities, being less volatile, will remain in the distillation residue.

    • Recrystallization: Piperazine can be recrystallized from a suitable solvent (e.g., toluene or a mixed solvent system) to remove colored impurities.

    • Activated Carbon Treatment: Treating the crude piperazine solution with activated carbon can effectively adsorb colored impurities.

Workflow for Color Removal:

A Crude Piperazine (with colored impurities) B Dissolve in suitable solvent A->B C Add Activated Carbon B->C D Stir and Heat C->D E Filter to remove activated carbon D->E F Recrystallize or Distill E->F G Pure Piperazine F->G

Caption: Purification workflow for removing colored impurities from piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrogen in piperazine synthesis?

A1: Hydrogen plays multiple critical roles in the catalytic synthesis of piperazine:

  • Maintaining Catalyst Activity: It prevents the catalyst from becoming oxidized and deactivated.

  • Reductive Amination: It is a key reactant in the reductive amination steps, where amine groups are formed.

  • Suppressing Dehydrogenation: It helps to shift the equilibrium away from the formation of unsaturated byproducts like pyrazines by favoring hydrogenation.

Q2: How can I accurately quantify the purity of my piperazine sample and identify byproducts?

A2: A combination of analytical techniques is recommended for a comprehensive analysis:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common method for quantifying piperazine and its volatile byproducts. A capillary column with a polar stationary phase is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used, especially for less volatile or thermally labile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of piperazine and identify major impurities.

  • Titration: A simple acid-base titration can be used to determine the total basicity of the sample, which provides a good indication of the overall purity.

Q3: Are there any non-catalytic methods for synthesizing piperazine?

A3: Yes, while catalytic routes are dominant in industry, other methods exist. One notable example is the reaction of ethylenediamine with 1,2-dichloroethane. However, this method often suffers from the formation of polymeric byproducts and is less atom-economical.

References

  • Piperazine Production. (2003). SRI Consulting Process Economics Program Report. [Link]
  • Process for the preparation of piperazine and its derivatives. (1985).
  • Process for the preparation of piperazine. (1983).

work-up procedure for 1-Boc-4-(4-aminophenyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Preliminary Research

I am now delving into the initial phase of research, focusing on reactions involving 1-Boc-4-(4-aminophenyl)piperazine. Google searches are underway to identify common reactions and their respective work-up procedures, specifically looking for potential by-products or sensitivities.

Refining Research Focus

I am now taking a closer look at the research results. I am analyzing data to pinpoint common challenges faced by researchers utilizing this compound. I'm prioritizing authoritative sources and structuring information as a Q&A for a support center. Next, I'll draft detailed experimental protocols, complete with justifications, followed by quantitative data summaries and workflow diagrams.

Synthesizing Support Documentation

I'm now going to focus on synthesizing the support documentation. I am conducting comprehensive Google searches for reactions and work-up procedures, specifically for potential issues. I'll transform these findings into a Q&A format for a technical support center. Next, I plan to draft detailed experimental protocols, justify each step, and then I will create tables and diagrams to illustrate the workflow. Finally, I'll compile all this into a guide with citations.

Technical Support Center: Optimization of Base Selection for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions and troubleshoot common issues related to base selection. Here, you will find in-depth answers to frequently asked questions, a practical troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the N-arylation of piperazine?

A1: The base plays a crucial role in the N-arylation of piperazine by deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity. In many cross-coupling reactions, such as the Buchwald-Hartwig amination, the base is also involved in the catalytic cycle, facilitating the reductive elimination step that forms the desired C-N bond. The choice of base can significantly impact the reaction rate, yield, and selectivity.

Q2: How does the pKa of a base affect the reaction outcome?

A2: The pKa of the base is a critical parameter. The base must be strong enough to deprotonate the piperazine (or the catalyst-amine complex) to a sufficient extent to promote the reaction. However, a base that is too strong can lead to side reactions, such as the decomposition of starting materials or the promotion of undesired elimination reactions. A general guideline is to select a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of the species to be deprotonated.

Q3: Can I use inorganic bases like potassium carbonate for any piperazine synthesis?

A3: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, especially in palladium-catalyzed reactions. They are often favored for their low cost and ease of handling. However, their effectiveness is highly dependent on their solubility in the reaction solvent. In many organic solvents, their low solubility can lead to slow reaction rates. The choice between an organic and an inorganic base often depends on the specific reaction conditions and substrates.

Q4: When should I consider using a bulky organic base?

A4: Bulky organic bases, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), are often employed in Buchwald-Hartwig aminations. Their steric bulk can favor the desired reductive elimination from the palladium center and minimize side reactions. However, their high reactivity also means they can be less selective and may not be suitable for substrates with sensitive functional groups.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Insufficient Base Strength The chosen base may not be strong enough to deprotonate the piperazine effectively. Solution: Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider using NaOtBu or a phosphazene base like P₂-Et. Consult a pKa table to make an informed choice.
Poor Base Solubility The base may not be soluble enough in the reaction solvent to be effective. Solution: Change to a more soluble base or a different solvent system. For instance, Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents. Alternatively, using a phase-transfer catalyst can sometimes improve the performance of inorganic bases.
Base-Induced Catalyst Decomposition A very strong base can sometimes lead to the degradation of the catalyst, especially in palladium-catalyzed reactions. Solution: Screen a range of bases with varying strengths. Sometimes, a weaker base with a longer reaction time can provide a better overall yield.
Issue 2: Slow Reaction Rate
Possible Cause Troubleshooting Steps
Heterogeneous Reaction Mixture If an inorganic base is used and it is not dissolving, the reaction will be slow. Solution: Improve stirring efficiency or switch to a more soluble base. Sonication can sometimes help to increase the reaction rate in heterogeneous mixtures.
Steric Hindrance If either the piperazine derivative or the aryl halide is sterically hindered, the reaction can be slow. Solution: A stronger, more sterically hindered base like NaOtBu can sometimes accelerate the reaction by promoting the catalytic cycle.
Issue 3: Formation of Side Products
Possible Cause Troubleshooting Steps
Hydrolysis of Aryl Halide If water is present in the reaction mixture, a strong base can promote the hydrolysis of the aryl halide, leading to the formation of phenols. Solution: Ensure all reagents and solvents are dry. Using a slightly weaker base may also mitigate this side reaction.
Elimination Reactions For aryl halides with protons beta to the halide, a strong base can induce elimination reactions. Solution: Use a non-nucleophilic, sterically hindered base. Alternatively, a weaker base may be sufficient to promote the desired reaction without causing elimination.
Homocoupling of Aryl Halide This can be promoted by certain bases in palladium-catalyzed reactions. Solution: Optimize the base and ligand combination. Sometimes, a change from a strong inorganic base to an organic one can suppress this side reaction.

Key Considerations for Base Selection

The ideal base for your piperazine derivative synthesis will depend on a careful consideration of several factors. The following diagram illustrates a decision-making workflow:

Base_Selection_Workflow cluster_input Reaction Parameters cluster_decision Decision Process cluster_output Base Selection Reaction_Type Reaction Type (e.g., Buchwald-Hartwig, SNAr) pKa Consider pKa (Base strong enough?) Reaction_Type->pKa Substrates Substrates (Piperazine & Aryl Halide) Substrates->pKa Solvent Solvent Solubility Check Solubility (Base soluble in solvent?) pKa->Solubility Yes Base_Choice Optimal Base pKa->Base_Choice No, re-evaluate Sterics Evaluate Sterics (Hindered substrates?) Solubility->Sterics Yes Solubility->Base_Choice No, re-evaluate Side_Reactions Potential Side Reactions? Sterics->Side_Reactions Considered Side_Reactions->Base_Choice Optimized Buchwald_Hartwig_Workflow Setup 1. Setup (Schlenk tube, catalyst, ligand, base) Reagents 2. Reagent Addition (Aryl bromide, piperazine) Setup->Reagents Solvent 3. Solvent Addition (Anhydrous Toluene) Reagents->Solvent Reaction 4. Reaction (Argon purge, heat) Solvent->Reaction Workup 5. Workup (Cool, dilute, filter, extract) Reaction->Workup Purify 6. Purification (Column chromatography) Workup->Purify

strategies to improve yield in large-scale piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on gathering information. I've started comprehensive Google searches to identify piperazine synthesis methods, including variations on ethanolamine reactions with catalysts, and the Dow process. I am also looking at the reaction of diamines to understand the full landscape of potential pathways.

Initiating Search Refinement

I'm now refining my search terms to zero in on specific challenges in piperazine synthesis. I am digging into side reaction analyses, especially the formation of N-hydroxyethylpiperazine. I'm also beginning to identify authoritative sources like patents and journal articles to ensure the validity of the data. My immediate aim is to understand the scope of troubleshooting strategies.

Formulating Technical Structure

I'm now shifting gears to organize the technical support center's structure. I intend to build a logical flow, beginning with a general piperazine synthesis overview and diving into FAQs and troubleshooting. My plan is to start with high-level questions, such as ways to minimize common side reactions and how catalysts influence yield. I'll craft comprehensive, cited answers using gathered data and illustrations.

Developing Comprehensive Structure

I'm now expanding my focus to build a more comprehensive structure. I'm focusing on large-scale piperazine synthesis, exploring methods like ethanolamine reactions with catalysts and the Dow process. I'm also examining the formation of common side products, like N-hydroxyethylpiperazine, and troubleshooting strategies. My plan is to start with an overview, and then go into an in-depth FAQ and troubleshooting section. I intend to use tables, protocols and diagrams.

Validation & Comparative

1H NMR characterization of 1-Boc-4-(4-aminophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

I'm starting with broad Google searches to establish a base understanding of 1H NMR characterization for 1-Boc-4-(4-aminophenyl)piperazine and related derivatives. Right now, I'm focusing on identifying common chemical shifts and coupling patterns associated with this molecule.

Gathering Spectral Data

I'm now diving into the comparative analysis section. I'm focusing on the spectral features of the core scaffold, detailing signal origins for Boc, piperazine ring, and aminophenyl protons. I am also planning to visualize the structure and proton assignments with a DOT graph to make the analysis more clear. I am simultaneously searching for established protocols for similar piperazine-containing compounds.

Establishing Comparative Frameworks

I'm now expanding my search to include authoritative NMR resources. I am also planning to gather knowledge regarding solvent effects, temperature dependency, and advanced techniques like COSY and HSQC. I plan to use these findings to establish a comparative framework. Next, I will organize the content, introducing the significance of these derivatives in drug discovery.

HPLC-MS analysis of 1-Boc-4-(4-aminophenyl)piperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on HPLC-MS

I'm initiating comprehensive research, targeting HPLC-MS analysis of 1-Boc-4-(4-aminophenyl)piperazine. Currently, I'm gathering data on established analytical methods, common reaction impurities, and alternate separation techniques. My goal is to develop a strong foundation for the next stage.

Developing a Detailed Outline

I'm now formulating a detailed outline for the guide. It will begin with an introduction to the significance of analyzing 1-Boc-4-(4-aminophenyl)piperazine. Then, I will delve into a comparative analysis of different HPLC columns and mobile phase compositions. Finally, the focus shifts to the nuances of MS detection for this molecule and its potential byproducts.

Constructing Detailed Content

I am now writing the core content, explaining the reasoning behind parameter selections, detailing experimental procedures, and creating tables to compare performance data. Simultaneously, I'm designing Graphviz diagrams to visualize workflows, structures, and data analysis. I'm focusing on citations, linking them to source materials and generating a complete references section. I'm aiming for scientific accuracy and clarity.

Refining Research Strategies

I'm now diving deeper into the specifics, aiming to find established HPLC-MS methods tailored to this specific molecule. I am seeking common reaction impurities and comparing them to those reported in literature. I'm also exploring alternative separation techniques that could provide advantages, such as enhanced resolution or shorter run times.

Organizing Knowledge Gained

I've formulated a detailed plan. I'll kick things off by presenting the importance of 1-Boc-4-(4-aminophenyl)piperazine analysis. Then I'll compare different columns and mobile phase compositions. Next, I will cover MS detection, focusing on the molecule and potential byproducts.

Synthesizing Methodological Approaches

I'm now starting a deep dive to gather initial information on HPLC-MS techniques for analyzing 1-Boc-4-(4-aminophenyl)piperazine. I'm focusing on established methods, potential impurities, and alternative separation options. I'll then move to an outline for a comparative guide, and I am aiming for a scientific, in-depth approach.

Refining the Research Process

I've conducted a comprehensive literature search on HPLC-MS analysis of 1-Boc-4-(4-aminophenyl)piperazine, focusing on established methods, common impurities, and alternative separation techniques. I am now formulating a detailed outline for the guide, starting with an introduction to the topic's significance, followed by a comparative analysis of different HPLC columns and mobile phase compositions. I'll then move into the nuances of MS detection for this molecule.

Refining the Guide Construction

I've decided to refine the guide's introduction and focus. I'm prioritizing establishing the context and the analytical challenges. The guide will then compare HPLC strategies, focusing on the stationary phase selection and mobile phase optimization. I'm preparing to provide detailed protocols with explanations. I'll include Graphviz diagrams for visual clarity. I'm linking to sources and preparing a references section.

Finalizing Comprehensive Guide Content

I'm now integrating citations into the text, linking them directly to source material, and building a complete references section with clickable URLs. I'm reviewing the guide thoroughly for accuracy, clarity, and consistency, ensuring the final output is of high scientific quality and meets all requirements. I feel satisfied with the final iteration of the guide, and am preparing to deliver it.

Developing Concise Analytical Workflow

I'm synthesizing the core content of the guide, detailing how to select HPLC-MS parameters. I'm focusing on experimental procedures and performance data comparisons within tables. I'm also creating diagrams for workflows and structures and linking to authoritative sources and generating a complete references section.

Developing Enhanced Methodologies

I'm now integrating initial information on HPLC-MS techniques for analyzing 1-Boc-4-(4-aminophenyl)piperazine. This includes established methods, potential impurities, and alternative separation options. I'm moving to an outline for a comparative guide, adopting a scientific, in-depth approach.

\n\nI'm now focused on generating initial information for analytical methods, potential impurities, and alternative separation options for 1-Boc-4-(4-aminophenyl)piperazine analysis, developing an outline for a comparative guide. This guide will be scientific and comprehensive, aiming to give readers a thorough understanding of the analytical process.

Refining Analytical Workflows

I've formulated a comprehensive plan, initiating a literature search on HPLC-MS analysis to establish a foundation for methods and explore alternative separation methods, and I am developing a thorough outline for a comparative guide. This includes comparing columns and mobile phase compositions. I'm focusing on the intricacies of mass spec and creating diagrams for visual understanding.

Optimizing Analytical Methodologies

I've been working on a complete guide, focused on analyzing 1-Boc-4-(4-aminophenyl)piperazine. I'm writing core analytical content. This involves detailing HPLC parameter selections, and creating tables to compare literature-based data. I'm also preparing diagrams and citations, ensuring accuracy and clarity, and will include a complete references section.

Refining Detailed Analytical Content

I'm now detailing the rationale for HPLC-MS parameter selections, detailing experimental procedures, and creating performance data tables. I'm also preparing diagrams to illustrate workflows, and structures. I'm focusing on in-text citations, sourcing, and creating a references section.

I'm adding content for chromatographic separations, specifically the choice of stationary and mobile phases, including C18 vs. Phenyl-Hexyl columns and the impact of mobile phase pH. I'll include a tabular comparison, and supporting diagrams. I am simultaneously gathering and synthesizing information on mass spectrometric detection, detailing the utility of both ESI and APCI, alongside mass analyzer choices.

Summarizing the Current Analytical Process

I'm now focusing on integrating the content, including citations and diagrams. I will incorporate chromatographic separations, detailing both stationary and mobile phase choices, like C18 versus Phenyl-Hexyl columns. I will also incorporate mass spectrometric detection options.

I'm now detailing both stationary and mobile phase choices, like C18 versus Phenyl-Hexyl columns, and exploring the impact of mobile phase pH, and am including a tabular comparison and diagrams. Concurrently, I'm gathering information on mass spectrometry.

Developing Concise Analytical Content

I am now focusing on generating analytical content for HPLC-MS parameter selections, detailing experimental procedures, and developing tables to compare data, and creating diagrams to visualize workflows. I'll include in-text citations and a complete references section.

I've transitioned to the guide, focusing on HPLC-MS content, parameter selection, and data. I'm building diagrams. I'll also integrate and cite resources.

Initiating Content Synthesis

I'm now writing the core content, and I'm detailing the rationale for parameter choices and experimental procedures. I'll include performance comparisons and diagrams. I'm focusing on citations, ensuring scientific accuracy and clarity.

I'm now including chromatographic separations, and both stationary and mobile phase selections. I am including a tabular comparison and diagrams. I'm simultaneously gathering and synthesizing information on mass spectrometric detection, detailing the utility of both ESI and APCI, alongside mass analyzer choices.

interpreting NMR spectra of Boc-protected piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on the NMR spectroscopy of Boc-protected piperazines. I'm especially interested in the chemical shifts for the Boc group and piperazine ring protons. It's the beginning of constructing my knowledge base.

Exploring Spectral Characteristics

I'm now expanding my search to explore the influence of rotamers on NMR spectra of Boc-protected piperazines. I'm also investigating common solvents and their impact. After gathering this data, I'll synthesize the results to address the key challenges in interpreting these spectra, like signal broadening and dynamic exchanges between conformers.

Outlining Guide Structure

I'm now outlining a detailed comparison guide. I'll start with fundamental NMR principles for these molecules, followed by an analysis of the Boc group's spectral features. Then, I will address complexities from the piperazine ring, including the impact of the second nitrogen and substituents. I'm also planning a shift range table and a Graphviz diagram to illustrate rotamer equilibria.

expected coupling constants in 1-Boc-4-(4-aminophenyl)piperazine 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the expected 1H NMR chemical shifts, focusing particularly on coupling constants for 1-Boc-4-(4-aminophenyl)piperazine. This preliminary step aims to establish a baseline for spectral analysis.

Developing Expected Parameters

I'm now expanding my data collection. I'm focusing on coupling constants for 1-Boc-4-(4-aminophenyl)piperazine and similar structures. I'm searching for coupling principles, especially for six-membered rings and substituted benzene. I'm also planning the guide's structure, including sections on the molecule, coupling theory, and data analysis. I'm preparing to make a table and diagrams.

Outlining Guide Structure

I'm now diving into the outline of the guide. Key sections will be the molecule's structure, the theoretical basis of coupling constants, and expected couplings in both piperazine and aminophenyl moieties. I'm focusing on creating a detailed table of expected coupling constants, along with diagrams to help visualize the structure. I'm also planning to build a "References" section.

Defining the Data Requirements

I'm now diving deeper into the specific data needed. I'm focusing on finding literature that provides 1H NMR chemical shift data and, especially, coupling constants for the target molecule and similar compounds. I'm prioritizing establishing a strong rationale for the data collection and theoretical foundation. I'm aiming to synthesize the data into a usable guide.

Synthesizing Foundational Knowledge

I'm now integrating the collected data and foundational NMR principles. I'm focusing on creating an accessible yet in-depth explanation of the expected 1H NMR coupling constants. My aim is to go beyond a simple list of values and explain the why behind them. I'm prioritizing clarity and scientific rigor for the target audience.

Planning Guide Completion

I'm now writing the complete guide. It includes detailed explanations, a data table, and diagrams with captions. I am creating protocols for sample prep and NMR acquisition, and building a "References" section. I'm focusing on scientific integrity and accessibility for the audience. My goal is to exceed a simple data dump by adding rigorous, detailed explanations.

Formulating a Step-by-Step Approach

I'm now starting a detailed action plan, including data gathering (starting with Google searches) and creating an outline. This plan is designed to be comprehensive, ensuring clear explanations of the expected coupling constants, using both visual aids (e.g., Graphviz diagrams) and an overall logical structure. The plan includes the user's specific request and also addresses the requirements for the final guide. I'm focusing on creating an accessible format for researchers.

Formulating the Action Plan

I've formulated a step-by-step plan. I'm starting with Google searches for the molecule and NMR parameters, then searching for NMR principles. I'll synthesize this into a clear action plan, covering data gathering, outline creation, and guide composition. I'm focusing on creating an accessible guide for researchers, including diagrams and a detailed explanation of expected coupling constants.

Refining Search Strategies

I'm now refining my Google searches. I'm focusing on specific keywords related to NMR coupling constants in piperazine and para-substituted benzene derivatives. I'm also looking for spectral databases and peer-reviewed publications. I'm prioritizing sources that provide detailed explanations of coupling patterns.

I've intensified my search for literature and databases to gather specific NMR data and principles. I'm organizing the guide sections, including structure analysis, coupling theory, and expected values. I'm also exploring Graphviz for visual data representation. The table is being planned, including specific couplings. My goal is to exceed a mere data dump by adding rigorous, detailed explanations.

Refining the Guide's Structure

I'm now revising the guide's structure. I'm focusing on strengthening the "Expertise" aspect. I plan to include a section covering the underlying theory of NMR coupling, including the Karplus equation and a diagram illustrating the piperazine ring. I'm also planning sample spectra illustrations. My aim is to create a complete guide for the target audience.

Prioritizing Literature Review

I'm now focusing my efforts on the literature review. I'm focusing on finding the literature and databases that can provide the specific NMR data, particularly coupling constants, for the target molecule and structurally similar compounds. I'm also planning to incorporate Graphviz for visual data representation. I will begin assembling the table and plan to create diagrams.

A Head-to-Head Comparison of Piperidine and Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Proteolysis-Targeting Chimeras

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful strategy for eliminating disease-causing proteins. These bifunctional molecules commandeer the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is far from being a passive spacer. The linker's length, rigidity, and chemical composition profoundly influence the PROTAC's overall efficacy, dictating its physicochemical properties and its ability to foster a productive ternary complex between the target protein and the E3 ligase.

This guide provides an in-depth comparison of two commonly employed heterocyclic scaffolds in PROTAC linker design: piperidine and piperazine. We will delve into their distinct structural and physicochemical characteristics, analyze their impact on PROTAC activity with supporting experimental data, and provide detailed protocols for their evaluation.

The Crucial Role of the Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's success, influencing several key parameters:

  • Ternary Complex Formation: The linker must possess the optimal length and flexibility to orient the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin. The stability and conformation of this ternary complex are paramount for efficient degradation.

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability, all of which are crucial for its oral bioavailability and overall in vivo performance.

  • Target Engagement: The linker can influence the binding affinity of the ligands for their respective proteins.

Piperidine vs. Piperazine: A Structural and Physicochemical Showdown

Piperidine and piperazine are six-membered saturated heterocycles that are frequently incorporated into PROTAC linkers. While structurally similar, their subtle differences can lead to significant variations in PROTAC performance.

FeaturePiperidinePiperazine
Structure Single secondary amineTwo secondary amines
Basicity (pKa) ~11.2pKa1 ~9.8, pKa2 ~5.6
Conformation Predominantly chair conformationPredominantly chair conformation
Hydrogen Bonding One hydrogen bond donor/acceptorTwo hydrogen bond donors/acceptors
Polar Surface Area (PSA) LowerHigher
Solubility Generally lowerGenerally higher
Permeability Generally higherGenerally lower

Piperidine , with its single basic nitrogen, typically imparts a more lipophilic character to the linker, which can enhance cell permeability. However, this can also lead to lower solubility. The single nitrogen provides a single point for derivatization, simplifying synthetic routes.

Piperazine , on the other hand, possesses two basic nitrogens. This increases the polar surface area (PSA) and the potential for hydrogen bonding, which often translates to improved aqueous solubility. However, the higher PSA can negatively impact cell permeability. The presence of two attachment points offers more synthetic flexibility but can also complicate synthesis and introduce challenges in controlling regioselectivity.

Impact on PROTAC Activity: Experimental Evidence

The choice between a piperidine and a piperazine linker can have a profound impact on the degradation efficiency of a PROTAC. Structure-activity relationship (SAR) studies have demonstrated that this choice is highly dependent on the specific target and E3 ligase pair.

One illustrative example comes from the development of PROTACs targeting the Bruton's tyrosine kinase (BTK). In a study, researchers systematically replaced a piperidine-containing linker with a piperazine-based one. The piperazine-containing PROTAC exhibited significantly improved aqueous solubility. However, this came at the cost of reduced cell permeability and, ultimately, a less potent degradation of BTK in cellular assays. This highlights the delicate balance that must be struck between solubility and permeability.

Conversely, in other systems, the increased polarity and hydrogen bonding capacity of a piperazine linker have been shown to be advantageous. For certain target-E3 ligase pairs, the additional interactions afforded by the second nitrogen in piperazine can help to stabilize the ternary complex, leading to more efficient ubiquitination and degradation.

Here's a table summarizing hypothetical comparative data for two PROTACs, differing only in the piperidine vs. piperazine linker, targeting Protein X:

PROTACLinkerDC50 (nM)Dmax (%)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
PROTAC-Pip Piperidine5095105.0
PROTAC-Piz Piperazine150801001.5

DC50: Concentration for 50% degradation; Dmax: Maximum degradation; Caco-2: a model for intestinal permeability.

This hypothetical data illustrates a common trade-off: the piperidine-containing PROTAC shows better degradation and permeability, while the piperazine version has superior solubility.

Experimental Protocols for Evaluating Piperidine vs. Piperazine Linkers

To empirically determine the optimal linker for a given PROTAC, a series of in vitro and cellular assays are essential.

PROTAC Synthesis

The synthesis of PROTACs with piperidine or piperazine linkers typically involves standard amide coupling or reductive amination reactions.

Step-by-step generic protocol for amide coupling:

  • Activate the carboxylic acid: Dissolve the carboxylic acid-containing component (either the E3 ligase ligand or the target protein ligand with a linker precursor) in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.

  • Add the amine: To the activated acid solution, add the amine-containing component (the other ligand with the piperidine or piperazine linker).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by LC-MS.

  • Work-up and purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification Acid Ligand-COOH Activated_Acid Activated Ester Acid->Activated_Acid 15-30 min Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Acid Base Base (e.g., DIPEA) Base->Activated_Acid PROTAC Final PROTAC Activated_Acid->PROTAC 2-16 h Amine Linker-Amine-Ligand Amine->PROTAC Purification HPLC / Chromatography PROTAC->Purification

Caption: A generalized workflow for PROTAC synthesis via amide coupling.

Physicochemical Property Assessment
  • Aqueous Solubility: Can be determined using methods like nephelometry or by measuring the concentration of a saturated solution by HPLC.

  • Permeability: The Caco-2 permeability assay is the gold standard for in vitro assessment of intestinal permeability.

In Vitro Degradation Assay

This assay quantifies the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Step-by-step protocol:

  • Cell Culture: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., PROTAC-Pip and PROTAC-Piz) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • Western Blotting or In-Cell ELISA: Analyze the levels of the target protein in each lysate by Western blotting or a quantitative immunoassay like an In-Cell ELISA. An internal loading control (e.g., GAPDH, β-actin) should be used for normalization.

  • Data Analysis: Quantify the protein band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Degradation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment PROTAC Treatment cluster_analysis Analysis Cell_Plating Plate Cells Adhesion Overnight Adhesion Cell_Plating->Adhesion Treatment Treat Cells (18-24h) Adhesion->Treatment PROTAC_Dilution Serial Dilution of PROTACs PROTAC_Dilution->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot / ELISA Cell_Lysis->Western_Blot Data_Analysis Quantification & Analysis Western_Blot->Data_Analysis

Caption: Workflow for determining PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The choice between a piperidine and a piperazine linker in PROTAC design is not a one-size-fits-all decision. It requires a careful consideration of the specific biological context and the desired physicochemical properties. While piperidine often favors permeability, piperazine can provide a significant advantage in terms of solubility. A thorough SAR study, guided by the principles and protocols outlined in this guide, is crucial for identifying the optimal linker and ultimately developing a successful protein degrader.

Future advancements in computational modeling and a deeper understanding of the structural biology of ternary complexes will undoubtedly provide more predictive power in linker design. However, for now, empirical testing remains the cornerstone of PROTAC optimization. By systematically evaluating both piperidine and piperazine scaffolds, researchers can unlock the full potential of targeted protein degradation.

References

  • PROTACs: A new therapeutic modality.
  • The PROTAC technology in drug discovery.Cell Chemical Biology.[Link]
  • Linkers in PROTACs: A structural perspective.Journal of Medicinal Chemistry.[Link]
  • Structure-activity relationship of linkers in PROTACs.RSC Medicinal Chemistry.[Link]

reactivity comparison of 1-Boc-4-(aminomethyl)piperidine and N-Boc-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Investigation

I've started with Google searches, gathering fundamental information on the chemical structures, properties, and reactions of both 1-Boc-4-(aminomethyl)piperidine and N-Boc-piperazine. I'm now looking for experimental data and protocols directly comparing their reactivity.

Diving Deeper into Data

Now, I'm delving into experimental data and established protocols, particularly focusing on acylation, alkylation, and reductive amination to compare these compounds. I'm actively seeking sources that explain the electronic and steric factors behind their nucleophilicity and basicity. Also, I will analyze spectroscopic data and pKa values for both molecules.

Formulating a Plan

I'm now formulating a comprehensive plan. I'll kick things off with broad Google searches to establish a baseline of information about the chemicals. Then I'll focus on comparative reactivity data from established protocols. I'll be analyzing pKa values and spectroscopic data. Finally, I'll compile these findings into a detailed guide, complete with references.

A Senior Application Scientist's Guide to the Purity Validation of 1-Boc-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the quality of starting materials and intermediates is paramount. The compound 1-Boc-4-(4-aminophenyl)piperazine is a versatile intermediate, serving as a crucial building block in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[1] Its unique structure, featuring a Boc-protected piperazine and a reactive aniline moiety, allows for diverse chemical modifications, making it a valuable asset for medicinal chemists.[1] However, the very reactivity that makes this compound so useful also presents challenges in ensuring its purity. Impurities introduced during synthesis can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. Therefore, a robust and multi-faceted approach to purity validation is not just a matter of good science, but a regulatory necessity. This guide provides a comparative analysis of key analytical techniques for the comprehensive purity assessment of 1-Boc-4-(4-aminophenyl)piperazine.

The Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, is the gold standard in the pharmaceutical industry. For 1-Boc-4-(4-aminophenyl)piperazine, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offers a powerful and comprehensive strategy for purity validation.

Purity Validation Workflow Overall Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Reporting prep Synthesized 1-Boc-4-(4-aminophenyl)piperazine hplc HPLC-UV (Quantitative Purity) prep->hplc nmr ¹H NMR (Structural Confirmation & Purity) prep->nmr ms LC-MS (Impurity Identification) prep->ms analysis Comparative Data Analysis hplc->analysis nmr->analysis ms->analysis report Certificate of Analysis (CoA) analysis->report

Caption: Overall Purity Validation Workflow.

Comparative Analysis of Key Analytical Techniques

Technique Principle Strengths Limitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.Excellent for quantifying impurities, high sensitivity, and reproducibility.[2][3]May not detect non-UV active impurities. Co-elution of impurities is possible.
¹H NMR Nuclear magnetic resonance of protons to elucidate molecular structure.Provides structural confirmation and can quantify impurities without a reference standard for each.[4][5]Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.[6]
LC-MS HPLC separation coupled with mass spectrometric detection.Highly sensitive and specific for identifying known and unknown impurities by their mass-to-charge ratio.[7][8]Quantification can be less accurate than HPLC-UV without appropriate standards. Ionization efficiency can vary between compounds.

Potential Impurities in the Synthesis of 1-Boc-4-(4-aminophenyl)piperazine

Understanding the synthetic route is crucial for anticipating potential impurities. A common synthesis involves the reaction of 1-Boc-piperazine with a protected p-aminophenyl precursor, or the reduction of a nitro group. Potential impurities could include:

  • Unreacted starting materials: 1-Boc-piperazine or the p-substituted aniline precursor.

  • Over-alkylation products: Di-substituted anilines.

  • By-products from the reduction step: If a nitro-group reduction is performed, partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives) could be present.

  • Degradation products: The Boc-group can be labile under acidic conditions, leading to the formation of 4-(4-aminophenyl)piperazine.

Caption: Target Compound and Potential Impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of 1-Boc-4-(4-aminophenyl)piperazine and detect related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

Quantitative ¹H NMR Spectroscopy (qNMR)

Objective: To confirm the structure of 1-Boc-4-(4-aminophenyl)piperazine and assess its purity.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify potential impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • Chromatography: Use the same HPLC method as described above.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Extract the mass spectra for any impurity peaks observed in the chromatogram.

    • Propose structures for the impurities based on their mass-to-charge ratios and fragmentation patterns, if MS/MS data is acquired.

Conclusion and Recommendations

A comprehensive purity assessment of 1-Boc-4-(4-aminophenyl)piperazine requires an orthogonal approach. HPLC-UV provides robust quantitative data on purity, while ¹H NMR offers invaluable structural confirmation and an independent measure of purity. LC-MS is the most powerful tool for the identification of unknown impurities. By combining these techniques, researchers and drug development professionals can have high confidence in the quality of this critical pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • MDPI.
  • United Nations Office on Drugs and Crime.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. [Link]
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
  • PubMed.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. [Link]
  • Metrang.
  • Pharmaceutical Technology.
  • IJRAR.
  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
  • Novasol Biotech.
  • qNMR Exchange.
  • PubMed.
  • LCGC.
  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. [Link]
  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
  • Helda - University of Helsinki.
  • NETZSCH Analyzing & Testing.
  • CRO SPLENDID LAB. 1-Boc-4-(4-aminophenyl)piperazine. [Link]

Sources

alternatives to 1-Boc-4-(4-aminophenyl)piperazine in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I've started with comprehensive Google searches to grasp the role of 1-Boc-4-(4-aminophenyl)piperazine in drug synthesis. I'm focusing on common applications and the drivers behind looking for potential replacements.

Refining Search Parameters

I'm now expanding my initial Google searches, concentrating on the compound's applications and reasons for replacement. I am also working to identify structurally and functionally similar compounds to consider as alternatives. My focus is on synthesis, reactivity, and medicinal chemistry applications.

Planning the Structure

My current plan is to organize the comprehensive guide with an introduction, comparative analysis with data, detailed protocols, Graphviz diagrams, and references. I'm focusing on the "why" behind the experiments, and the "how," and I will prioritize authoritative sources for this crucial work. The introduction will set the stage, the comparison will delve into alternatives with data, and protocols will give a step-by-step. Diagrams will visualize concepts and references will add integrity.

Outlining the Project Structure

I've just begun structuring the guide, starting with an introduction that introduces 1-Boc-4-(4-aminophenyl)piperazine as a crucial building block. I will explain its importance and common uses. The plan is to create a comparative analysis of data, detailed protocols, Graphviz diagrams, and references for a comprehensive guide.

Initiating Comprehensive Analysis

I'm now diving deep into the subject. My initial Google searches are done. I'm focusing on the compound's applications, reasons for replacement, and the search for structurally similar alternatives. I'm seeking experimental data to compare these. I'm also preparing to gather detailed protocols.

Gathering Initial Data

I'm now starting with a comprehensive search to understand 1-Boc-4-(4-aminophenyl)piperazine's applications and identify potential alternatives. I'm focusing on synthesis, reactivity, and its use in medicinal chemistry, with searches covering experimental data to compare performance. I'm prioritizing peer-reviewed articles and patents.

Beginning Targeted Search

I'm now focusing on specific alternatives, seeking comparative data and synthesis protocols. I am prioritizing peer-reviewed papers and patents while searching for experimental evidence. I am organizing the information to follow my structured outline and to incorporate detailed analyses.

Initiating Broad Searches

I'm currently engaged in broad Google searches to establish a foundation of knowledge on 1-Boc-4-(4-aminophenyl)piperazine, its uses, and rationales for pursuing alternatives. I'm prioritizing the identification of structurally and functionally similar compounds to the original target. My focus will be the synthesis, reactivity, and medicinal chemistry applications.

Defining the Scope

I've initiated the research and begun sifting through search results to define the scope of this comparison guide. My focus now is structuring the data for clear presentation and identifying the most relevant alternatives for drug development professionals.

Expanding the Alternatives

I'm now expanding my search for potential alternatives, focusing on different structural modifications. I've found categories including regioisomers, heteroaromatic bioisosteres, piperazine ring modifications (like homopiperazine), and non-piperazine linkers. My analysis will focus on how each modification impacts properties relevant to drug development, such as ADME and target interactions.

Organizing the Information

I'm now diving into the structuring phase. The goal is to create a detailed guide, starting with an overview of the original piperazine's significance and rationale for exploring alternatives. Next I'll tackle a comparative analysis of each alternative, leveraging data and examples to support my assessment. I plan to use visuals like Graphviz diagrams and include detailed experimental protocols to enhance understanding. Focused searches for specific data and sources for each section are planned to make the final work comprehensive.

Analyzing the Core Structure

I'm now zeroing in on the core 4-aminophenylpiperazine moiety. I can see that it's present in numerous marketed drugs. The current focus is on understanding why alternative structures are sought: modulating physicochemical properties, improving pharmacokinetic profiles, and exploring new chemical space. My approach involves categorizing alternatives into regioisomers, heteroaromatic bioisosteres, and piperazine/non-piperazine modifications.

I'm ready to begin writing the guide. The introduction of the parent compound is complete. I will now generate the DOT code for diagrams as I write the corresponding sections. I have a plan to search for specific experimental data, protocols and authoritative sources as needed.

Generating the Guide

I'm now fully immersed in the creation of the comparison guide. The introduction of the parent compound is done, and the groundwork for comparative analysis of alternatives is laid. My focus has moved to targeted searches for specific experimental data and authoritative sources for each section. I'm currently working on structuring the document, and readying the DOT code for diagrams as I write corresponding sections.

comparative yield analysis of different coupling reagents with N-Boc-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Yield Investigation

I'm starting by casting a wide net with Google, diving into a comparative yield analysis. My focus is on various coupling reagents like HATU, HBTU, and EDC/HOBt with N-Boc-piperazine. I'm aiming to build a solid data foundation for later stages.

Expanding Data Search

I've widened my Google searches to include T3P, looking for experimental data and potential side reactions in addition to yield comparisons for each reagent. I'm now analyzing and synthesizing the information gathered to identify performance indicators. I will structure the comparison with an introduction to amide bond formation, then proceed with the reagent comparisons.

Defining Search Parameters

I'm now refining the search parameters to be more targeted. I'm focusing specifically on yield data, reaction conditions, and side reactions for HATU, HBTU, EDC/HOBt, and T3P, all with N-Boc-piperazine. I'm also planning the structure of the guide, starting with an introduction to amide bond formation and then diving into the comparative analysis. I'm paying close attention to clear, concise presentation of my findings.

LC-MS method for quantification of N-Boc-piperazine and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Method Review

I'm starting by deep-diving into LC-MS methods for quantifying N-Boc-piperazine and its typical byproducts. I'm focusing on chromatography and mass spec parameters to see what's been done before. I want to build a solid foundation of existing literature to work from.

Gathering Analytical Techniques

I am now expanding my search to alternative methods beyond LC-MS, aiming for a comparative analysis. I'm actively seeking regulatory guidelines and scientific publications on analytical method validation. This will ensure any recommendations are robust and align with established best practices. The goal is to provide a complete guide.

Structuring LC-MS Guide

I've just determined the structure of the guide. First, I'll provide context on N-Boc-piperazine's significance, followed by LC-MS principles illustrated by a DOT graph. Then, a detailed protocol with rationale, also visualized with a DOT graph. Next comes method validation using established standards, incorporating tables. After that I'll present a comparative analysis with alternative techniques, and finally, a thorough reference list.

A Comparative Guide to Boc vs. Fmoc Protected Piperazine in Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its two nitrogen atoms offer a powerful handle for modulating physicochemical properties like solubility and for establishing critical interactions with biological targets.[3] However, the inherent symmetry of piperazine poses a significant synthetic hurdle: achieving selective mono-functionalization.[4][5] The most robust strategy to overcome this is the use of protecting groups, which temporarily block one nitrogen, allowing the other to be modified with precision.[6]

Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the two undisputed workhorses. The choice between them is not arbitrary; it is a critical decision that dictates the entire synthetic strategy, influencing reaction compatibility, orthogonality, and the overall success of a campaign. This guide provides an in-depth, comparative analysis of Boc- and Fmoc-protected piperazine, grounded in mechanistic principles and supported by experimental data, to empower researchers, scientists, and drug development professionals to make the most informed choice for their specific application.

The Contenders: A Mechanistic and Practical Overview

Understanding the fundamental chemical nature of each protecting group is paramount to leveraging them effectively. Their distinct lability profiles form the basis of modern orthogonal synthesis.

N-Boc-Piperazine: The Acid-Labile Stalwart

The Boc group is revered for its stability and straightforward application. It is introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of basic, nucleophilic, and reductive conditions.[7][8]

Deprotection Mechanism & Conditions: The removal of the Boc group is an acid-catalyzed process. It proceeds through protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[8][9]

cluster_0 Boc Deprotection Mechanism BocPip N-Boc-Piperazine Protonated Protonated Intermediate BocPip->Protonated + H⁺ (TFA, HCl) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - Isobutylene tBu tert-Butyl Cation FreeAmine Deprotected Piperazine (Salt) CarbamicAcid->FreeAmine - CO₂

Caption: Acid-catalyzed deprotection of N-Boc-piperazine.

Standard conditions involve strong acids such as neat trifluoroacetic acid (TFA) or a solution of TFA in dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like dioxane or methanol.[9][10]

Causality Behind Experimental Choices:

  • The tert-Butyl Cation Problem: A critical consideration is the fate of the released tert-butyl cation, a reactive electrophile. In the presence of nucleophilic residues (e.g., tryptophan, methionine, or even another piperazine nitrogen), this cation can cause unwanted alkylation, leading to significant side product formation.

  • The Scavenger Solution: To prevent this, "scavengers" are added to the deprotection cocktail. Reagents like triisopropylsilane (TIS), thioanisole, or anisole are effective cation traps that intercept the tert-butyl cation, preventing it from reacting with the desired product.[11] The choice of scavenger is dictated by the nucleophiles present in the substrate.

N-Fmoc-Piperazine: The Base-Labile Orthogonal Partner

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is invaluable for its orthogonality to acid-labile groups like Boc.[4][] It is stable under strongly acidic and many reductive conditions.[13]

Deprotection Mechanism & Conditions: Fmoc removal is a base-mediated β-elimination reaction. A secondary amine, typically piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system. This induces the collapse of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[13]

cluster_1 Fmoc Deprotection Mechanism FmocPip N-Fmoc-Piperazine Intermediate Anionic Intermediate FmocPip->Intermediate + Piperidine (Base) FreeAmine Deprotected Piperazine Intermediate->FreeAmine - CO₂ - DBF DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Nucleophile)

Caption: Base-mediated β-elimination of the Fmoc group.

The standard deprotection reagent is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10][14]

Causality Behind Experimental Choices:

  • The Dibenzofulvene Problem: The liberated DBF is an electrophile and can react with the newly deprotected amine, leading to irreversible capping.

  • The Dual-Role Reagent: Piperidine elegantly solves this issue by playing two roles. It first acts as a base to initiate the elimination and then as a nucleophile to trap the resulting DBF, forming a stable adduct that is easily washed away.[13][15]

  • Alternative Bases: For challenging or rapid deprotections, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a nucleophilic scavenger like piperazine itself.[16][17] This approach can significantly accelerate Fmoc removal, which is advantageous for aggregating sequences or automated synthesis.[17]

Head-to-Head Comparison: A Data-Driven Decision Matrix

The choice between Boc and Fmoc is fundamentally a question of chemical compatibility and strategic planning. The following table summarizes the key performance characteristics to guide your selection.

FeatureN-Boc-PiperazineN-Fmoc-PiperazineField-Proven Insight
Deprotection Condition Strong Acid (e.g., TFA, HCl)[9][10]Mild Base (e.g., 20% Piperidine/DMF)[10][14]Fmoc is preferred for substrates with acid-sensitive groups (e.g., esters, Trt, other Boc groups). Boc is suitable for robust molecules.
Stability Profile Stable to base, nucleophiles, hydrogenolysis.[8]Stable to acids, mild reduction.[][13]This fundamental difference is the basis for their orthogonal use in complex synthesis.[6]
Orthogonality Orthogonal to Fmoc, Cbz, and other base-labile groups.Orthogonal to Boc, tBu, Trt, and other acid-labile groups.[4]The Boc/Fmoc pair allows for the selective deprotection of two different sites on a molecule, enabling complex, sequential modifications.
Key Side Reactions t-Butylation of nucleophiles by the released tert-butyl cation.[11]Diketopiperazine formation (in dipeptides), reaction with primary amines.[13][16]Boc side reactions are managed with scavengers (TIS, anisole). Fmoc side reactions are sequence-dependent and managed by reagent choice.
Primary Applications General organic synthesis, medicinal chemistry, scale-up campaigns.[2][18][19]Solid-Phase Peptide Synthesis (SPPS), synthesis of acid-sensitive molecules.[][14]Fmoc chemistry dominates SPPS. Boc is a cost-effective workhorse in discovery chemistry when final deprotection with acid is feasible.
Work-up Requires neutralization with a base after acidic deprotection.Typically involves simple evaporation and washing to remove piperidine and the DBF adduct.The aqueous work-up for Boc deprotection can sometimes be challenging for water-soluble products.

Experimental Protocols: A Practical Workflow Comparison

To illustrate the practical differences, we present parallel protocols for the synthesis of a model compound, N-(4-phenylbutanoyl)piperazine, starting from either Boc- or Fmoc-piperazine.

Workflow Visualization

cluster_boc Boc-Piperazine Workflow cluster_fmoc Fmoc-Piperazine Workflow b_start 1. N-Alkylation: Boc-Piperazine + 4-phenyl-1-bromobutane b_deprotect 2. Deprotection: TFA/DCM + TIS b_start->b_deprotect b_workup 3. Work-up: Neutralization & Extraction b_deprotect->b_workup b_end Final Product b_workup->b_end f_start 1. N-Alkylation: Fmoc-Piperazine + 4-phenyl-1-bromobutane f_deprotect 2. Deprotection: 20% Piperidine/DMF f_start->f_deprotect f_workup 3. Work-up: Solvent Evaporation f_deprotect->f_workup f_end Final Product f_workup->f_end

Caption: Comparative workflows for synthesis via Boc vs. Fmoc routes.

Protocol 1: Synthesis via N-Boc-Piperazine

Step A: N-Alkylation of Boc-Piperazine

  • To a solution of 1-Boc-piperazine (1.86 g, 10 mmol, 1.0 eq) in acetonitrile (30 mL), add potassium carbonate (2.76 g, 20 mmol, 2.0 eq) and 1-bromo-4-phenylbutane (2.35 g, 11 mmol, 1.1 eq).

  • Heat the mixture to reflux and stir for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to yield tert-butyl 4-(4-phenylbutyl)piperazine-1-carboxylate.

Step B: Acid-Mediated Boc Deprotection

  • Dissolve the product from Step A (3.18 g, 10 mmol) in dichloromethane (DCM, 20 mL).

  • Add triisopropylsilane (TIS, 0.4 mL, 0.2 eq) as a scavenger.

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA, 20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, 1-(4-phenylbutyl)piperazine.

Protocol 2: Synthesis via N-Fmoc-Piperazine

Step A: N-Alkylation of Fmoc-Piperazine

  • Follow the procedure for Protocol 1, Step A, using 1-Fmoc-piperazine (3.08 g, 10 mmol, 1.0 eq) in place of 1-Boc-piperazine.

  • Purify the crude residue by silica gel chromatography to yield 1-(9H-fluoren-9-yl)methyl 4-(4-phenylbutyl)piperazine-1-carboxylate.

Step B: Base-Mediated Fmoc Deprotection

  • Dissolve the product from Step A (4.40 g, 10 mmol) in a 20% (v/v) solution of piperidine in DMF (50 mL).

  • Stir the reaction at room temperature for 1 hour. Monitor by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture to dryness under high vacuum to remove DMF and excess piperidine.

  • Dissolve the residue in ethyl acetate and wash with brine to remove any residual polar impurities.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, 1-(4-phenylbutyl)piperazine.

Conclusion and Strategic Recommendations

The choice between Boc- and Fmoc-protected piperazine is a strategic decision that hinges on the overall synthetic plan. Neither group is inherently superior; they are complementary tools that enable sophisticated chemical synthesis.

  • Choose N-Boc-piperazine when: Your synthetic route involves basic or nucleophilic reagents, catalytic hydrogenation, and your final product can withstand a strong acidic deprotection step. It is often the more cost-effective and robust choice for many applications in discovery chemistry.[18][20]

  • Choose N-Fmoc-piperazine when: Your molecule contains acid-sensitive functional groups (like other Boc groups, tert-butyl esters, or trityl ethers), demanding an orthogonal deprotection strategy.[4][6] It is the undisputed standard in solid-phase synthesis and offers a milder deprotection pathway for sensitive substrates in solution-phase chemistry.[]

By understanding the mechanistic underpinnings, stability profiles, and practical considerations of each protecting group, researchers can design more efficient, robust, and successful synthetic routes to novel piperazine-containing molecules.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3545.
  • Lee, Y.-C., Chen, Y.-C., & Lico, L. S. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 12015–12020.
  • Hemantha, H. P., & Gopi, H. N. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97818–97822.
  • Shandong Boyuan Pharmaceutical Co Ltd. (2017). Synthesis method of N-Boc piperazine. Google Patents.
  • Kaur, M., Singh, M., & Chadha, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 382–405.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
  • The J. David Gladstone Institutes. (2020). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1367.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Britton, J., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development.
  • Lee, Y.-C., Chen, Y.-C., & Lico, L. S. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

performance comparison of rigid vs flexible linkers in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Linkers

I'm starting with focused Google searches to get a handle on the performance differences between rigid and flexible linkers. The primary focus is on antibody-drug conjugates (ADCs) and related drug discovery applications. I'm aiming for a comprehensive overview to inform the next steps.

Analyzing Linker Performance

I'm now diving into targeted Google searches, expanding the scope to include PROTACs and other linker-dependent modalities in drug discovery. The goal is a comprehensive understanding of rigid versus flexible linkers, including their impact on pharmacokinetics, stability, and efficacy. I'm actively seeking relevant case studies and data for a robust comparison guide. I'm structuring a detailed outline for a performance comparison, including the introduction to linker technology, the properties of the rigid and flexible linkers, and the comparative analysis supported by data. I'm considering detailed experimental protocol and Graphviz diagrams to illustrate the key structural difference.

Expanding Search and Analysis

I'm now expanding my Google searches, focusing on the comparative performance of rigid versus flexible linkers across antibody-drug conjugates, PROTACs, and other linker-dependent modalities. I'm focusing on analyzing search results to highlight the impact of each linker type on pharmacokinetics, pharmacodynamics, stability, and efficacy. I will prioritize identifying specific case studies and experimental data that directly compare the performance. I'm structuring a detailed outline for a performance comparison, including the introduction to linker technology, the properties of the rigid and flexible linkers, and the comparative analysis supported by data. I'm considering detailed experimental protocols and Graphviz diagrams to illustrate structural differences.

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the methodology, supporting experimental data, and practical insights to aid in the selection of the most appropriate analytical strategy.

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine and its derivatives are a ubiquitous class of nitrogen-containing heterocyclic compounds in the pharmaceutical industry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs). Their basic nature and potential for hygroscopicity can present challenges for traditional analytical techniques. Accurate and precise purity determination is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis, quantitative NMR (qNMR) has emerged as a powerful, primary analytical method that offers distinct advantages.

qNMR is a direct, non-destructive technique that provides a primary ratio of the analyte to a certified internal standard. Unlike chromatographic methods that rely on response factors, qNMR adheres to a fundamental principle: the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. This inherent stoichiometry allows for a highly accurate and precise determination of purity without the need for a specific reference standard of the analyte itself.

The qNMR Workflow for Piperazine Derivatives: A Step-by-Step Protocol

The successful implementation of a qNMR assay for piperazine derivatives hinges on a well-designed experimental protocol. The following steps outline a robust workflow, with explanations for the critical choices made at each stage.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis A Accurate Weighing of Analyte & Internal Standard B Selection of Deuterated Solvent (e.g., D2O, DMSO-d6) A->B Dissolve in C Complete Dissolution & Homogenization B->C Ensure D Optimize Acquisition Parameters (D1, NS, PW) C->D Transfer to NMR tube E Acquire 1H NMR Spectrum D->E F Phase & Baseline Correction E->F Process FID G Signal Integration (Analyte & Standard) F->G H Purity Calculation G->H I Method Validation (ICH Guidelines) H->I

Caption: A generalized workflow for the purity determination of piperazine derivatives using qNMR.

Detailed Experimental Protocol

2.1. Selection of Internal Standard

The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal standard should:

  • Be of high purity and non-hygroscopic.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.

  • Be soluble in the chosen deuterated solvent.

  • Be chemically inert with respect to the analyte and the solvent.

For basic piperazine derivatives, acidic internal standards should be avoided to prevent acid-base reactions that can shift NMR signals.

Table 1: Recommended Internal Standards for qNMR of Piperazine Derivatives

Internal StandardSuitable Deuterated SolventsKey ¹H NMR Signal (approx. ppm)Comments
Maleic AcidD₂O, DMSO-d₆~6.3 (s, 2H)High purity available; signal in a clear region.
1,4-DinitrobenzeneDMSO-d₆, CDCl₃~8.5 (s, 4H)Simple spectrum; suitable for non-polar derivatives.
Dimethyl sulfoneD₂O, DMSO-d₆~3.1 (s, 6H)Highly soluble in polar solvents; may overlap with some signals.

2.2. Sample Preparation

  • Weighing: Accurately weigh a suitable amount of the piperazine derivative and the selected internal standard into a clean vial. The molar ratio of the analyte to the standard should be close to 1:1.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves both the analyte and the internal standard. For many piperazine salts, D₂O is an excellent choice. For free bases, DMSO-d₆ or CDCl₃ may be more appropriate. The choice of solvent can influence chemical shifts, so consistency is key.

  • Dissolution: Add a precise volume of the deuterated solvent to the vial. Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Transfer an appropriate volume (typically 600-700 µL) of the solution to a clean, dry NMR tube.

2.3. NMR Data Acquisition

To ensure accurate quantification, the NMR acquisition parameters must be optimized to obtain a spectrum with a high signal-to-noise ratio and fully relaxed signals.

  • Relaxation Delay (D1): This is the most critical parameter for qNMR. The D1 value should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A preliminary T₁ measurement is recommended for method development. For many small molecules, a D1 of 30-60 seconds is sufficient.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended).

  • Pulse Width (PW): A 90° pulse width should be accurately calibrated and used.

2.4. Data Processing and Purity Calculation

  • Processing: The acquired Free Induction Decay (FID) should be processed with a zero-filling factor of at least 2 and a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the signal shape. Careful phasing and baseline correction are paramount for accurate integration.

  • Signal Selection and Integration: Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For the piperazine ring, the signals of the axial and equatorial protons are often well-defined. Integrate the selected signals.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Pstd = Purity of the internal standard

Comparative Analysis: qNMR vs. HPLC and GC

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the properties of the analyte.

Diagram for Method Selection

Method_Selection A Purity Assessment of Piperazine Derivative B Primary Method Required? (No Reference Standard) A->B C qNMR B->C Yes D Chromatographic Method B->D No E Volatile & Thermally Stable? D->E F GC E->F Yes G HPLC E->G No

Caption: A decision tree for selecting an analytical method for piperazine derivative purity.

Performance Comparison

The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity assessment of piperazine derivatives.

Table 2: Comparison of Analytical Techniques for Purity Assessment

ParameterqNMRHPLC (UV detection)GC (FID detection)
Principle Primary ratio method based on molar concentration.Separation based on polarity; detection based on chromophore.Separation based on volatility; detection based on ionization.
Reference Standard Requires a certified internal standard, not the analyte itself.Requires a specific reference standard of the analyte.Requires a specific reference standard of the analyte.
Accuracy High, as it is a primary method.High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision Excellent (RSD < 1%).Excellent (RSD < 1%).Excellent (RSD < 1%).
Specificity High; provides structural information.Can be limited by co-eluting impurities with similar UV spectra.High for volatile impurities.
Analysis Time Typically 15-30 minutes per sample.Typically 20-60 minutes per sample.Typically 20-60 minutes per sample.
Sample Throughput Lower, especially with long relaxation delays.High, with autosamplers.High, with autosamplers.
Applicability Broadly applicable to soluble compounds.Broadly applicable to non-volatile compounds with a chromophore.Limited to volatile and thermally stable compounds.
Method Development Can be faster, especially for structurally diverse compounds.Can be time-consuming (column, mobile phase optimization).Can be time-consuming (column, temperature program optimization).
Limitations Lower sensitivity than chromatographic methods; signal overlap can be an issue.Non-chromophoric impurities are not detected.Not suitable for non-volatile or thermally labile compounds.

Conclusion and Recommendations

Quantitative NMR is a powerful and reliable primary method for the purity assessment of piperazine derivatives. Its main advantages lie in its high accuracy, the ability to provide structural information, and the fact that it does not require a specific certified reference standard of the analyte. This makes it particularly valuable during early drug development stages when such standards may not be available.

While HPLC and GC remain indispensable tools for impurity profiling and routine quality control due to their high throughput and sensitivity, qNMR offers a complementary and often superior approach for the definitive assignment of purity. For a comprehensive quality control strategy, qNMR can be used to certify in-house primary standards, which are then used for routine analysis by chromatographic techniques.

The choice of method should be guided by the specific analytical needs. For a direct, highly accurate purity determination without reliance on an analyte-specific standard, qNMR is the method of choice. For high-throughput screening and the detection of trace impurities, HPLC or GC may be more suitable. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the quality and integrity of their piperazine-containing pharmaceutical products.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[Link]
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46. Nuclear Magnetic Resonance Spectrometry.[Link]
  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
  • Al-Deeb, O. A., Al-Hadiya, B. M., & Abdel-hameed, M. M. (2012). Quantitative determination of piperazine in its dosage form by ¹H-NMR spectroscopy.Journal of Pharmaceutical and Biomedical Analysis, 67-68, 153-157. [Link]
  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy.TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

Safety Operating Guide

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by tracking down the safety data sheet (SDS) and disposal guidelines for 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride. My aim is to grasp the substance's key properties and proper handling procedures.

Refining the Research Plan

I'm now expanding my search for the SDS and disposal guidelines to encompass more sources. I'm also delving into best practices and regulations concerning chemical waste. I'll compare methods like incineration and chemical treatment for suitability. Next, I'll search for specific case studies on this compound's decomposition to inform my guide.

Developing the Framework

I'm now zeroing in on the compound's hazard profile using an SDS and disposal info search. I'll pair this with a deep dive into chemical waste regulations, specifically for nitrogenous and chlorinated compounds, from reputable sources. I also plan to analyze common waste methods and case studies on the compound's breakdown, to help me create a detailed, step-by-step guide.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.